BMS-986104
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Propriétés
Numéro CAS |
1622180-31-7 |
|---|---|
Formule moléculaire |
C22H35NO |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C22H35NO/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3/t17-,21+,22-/m1/s1 |
Clé InChI |
BPMMYKAHRIEVDH-VOQZNFBZSA-N |
SMILES isomérique |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |
SMILES canonique |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-986104
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1) that has been investigated for the treatment of autoimmune diseases. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, this compound-P. The core mechanism of action of this compound-P lies in its "ligand-biased signaling" at the S1P1 receptor. Unlike first-generation S1P1 modulators such as fingolimod (FTY720), which act as full agonists across multiple downstream signaling pathways, this compound-P demonstrates pathway-selective agonism. This biased agonism is characterized by potent and full activation of the Gαi-cAMP signaling pathway, which is crucial for inducing lymphopenia, while exhibiting only partial agonism for β-arrestin recruitment and S1P1 receptor internalization, and significantly weaker agonism for the ERK phosphorylation pathway. This differentiated signaling profile is hypothesized to contribute to a more favorable safety profile, particularly concerning cardiovascular and pulmonary adverse effects, while maintaining therapeutic efficacy in preclinical models of autoimmune disease.
Core Mechanism of Action: Ligand-Biased Signaling at the S1P1 Receptor
This compound is a prodrug that requires in vivo phosphorylation to its active form, this compound-P.[1] This active metabolite is a potent and selective modulator of the S1P1 receptor.[2] The therapeutic effect of S1P1 receptor modulators in autoimmune diseases is primarily attributed to their ability to induce lymphopenia by preventing the egress of lymphocytes from secondary lymphoid organs.[3] This is achieved through the functional antagonism of the S1P1 receptor on lymphocytes.
The key differentiator of this compound-P is its "ligand-biased signaling" profile at the S1P1 receptor.[3] This means that it preferentially activates certain downstream signaling pathways over others, in contrast to a full agonist which would activate all pathways to a similar extent. The preclinical pharmacology of this compound-P has been characterized in comparison to FTY720-phosphate (FTY720-P), the active form of fingolimod.[3]
Quantitative In Vitro Pharmacology
The ligand-biased signaling of this compound-P is evident from its differential activity in various in vitro functional assays. The following table summarizes the key quantitative data from preclinical studies.
| Assay | Parameter | This compound-P | FTY720-P | Reference |
| S1P1 Receptor Binding | Ki (nM) | 0.08 ± 0.02 | 0.06 ± 0.01 | [3] |
| GTPγS Binding | EC50 (nM) | 0.15 ± 0.04 | 0.03 ± 0.01 | [3] |
| Emax (%) | 81 ± 3 | 100 | [3] | |
| cAMP Inhibition | EC50 (nM) | 0.03 ± 0.01 | 0.02 ± 0.01 | [3] |
| Emax (%) | 100 | 100 | [3] | |
| ERK Phosphorylation | EC50 (nM) | 30 ± 5 | 0.03 ± 0.01 | [3] |
| Emax (%) | 100 | 100 | [3] | |
| S1P1 Receptor Internalization | EC50 (nM) | 0.3 ± 0.1 | 0.05 ± 0.02 | [3] |
| Emax (%) | 60 ± 5 | 100 | [3] |
Signaling Pathways
The differential engagement of downstream signaling pathways by this compound-P is central to its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for understanding and replicating the findings.
In Vitro Assays
1. S1P1 Receptor Binding Assay
-
Objective: To determine the binding affinity of the compound to the S1P1 receptor.
-
Method: Radioligand displacement assay using membranes from CHO cells stably expressing human S1P1 and [³³P]-S1P as the radioligand.
-
Protocol:
-
Prepare assay buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Incubate cell membranes (10 µ g/well ) with [³³P]-S1P (0.1 nM) and varying concentrations of the test compound in a 96-well plate.
-
Incubate for 60 minutes at room temperature.
-
Harvest the membranes onto a filter plate and wash with ice-cold wash buffer (50 mM HEPES, pH 7.4).
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
2. GTPγS Binding Assay
-
Objective: To measure G-protein activation upon receptor agonism.
-
Method: Scintillation proximity assay (SPA) measuring the binding of [³⁵S]GTPγS to G-proteins in cell membranes.
-
Protocol:
-
Prepare assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Incubate S1P1-expressing cell membranes (5 µ g/well ) with GDP (10 µM), [³⁵S]GTPγS (0.2 nM), and varying concentrations of the test compound.
-
Add WGA-coated SPA beads.
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Measure radioactivity using a microplate scintillation counter.
-
3. cAMP Inhibition Assay
-
Objective: To assess the functional consequence of Gαi activation.
-
Method: Homogeneous time-resolved fluorescence (HTRF) assay.
-
Protocol:
-
Seed CHO cells expressing human S1P1 in a 96-well plate.
-
Pre-treat cells with forskolin (1 µM) to stimulate cAMP production.
-
Add varying concentrations of the test compound and incubate for 30 minutes.
-
Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
4. ERK Phosphorylation Assay
-
Objective: To measure the activation of the MAPK/ERK pathway.
-
Method: Cell-based ELISA.
-
Protocol:
-
Seed cells in a 96-well plate and serum-starve overnight.
-
Stimulate cells with varying concentrations of the test compound for 5 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against phosphorylated ERK (pERK).
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal.
-
5. S1P1 Receptor Internalization Assay
-
Objective: To quantify the ligand-induced internalization of the S1P1 receptor.
-
Method: Flow cytometry-based assay using cells expressing an epitope-tagged S1P1 receptor.
-
Protocol:
-
Use cells stably expressing N-terminally FLAG-tagged human S1P1.
-
Treat cells with varying concentrations of the test compound for 30 minutes at 37°C.
-
Stain the cells with a fluorescently labeled anti-FLAG antibody on ice to label surface receptors.
-
Analyze the mean fluorescence intensity by flow cytometry.
-
A decrease in fluorescence indicates receptor internalization.
-
In Vivo Models
1. T-Cell Transfer Model of Colitis
-
Objective: To evaluate the efficacy of this compound in a mouse model of inflammatory bowel disease.
-
Method: Adoptive transfer of naive T cells (CD4⁺CD45RBhigh) into immunodeficient mice.
-
Protocol:
-
Isolate CD4⁺ T cells from the spleens of donor mice.
-
Sort for the CD45RBhigh population using flow cytometry.
-
Inject 4 x 10⁵ sorted cells intraperitoneally into recipient SCID mice.
-
Initiate oral dosing with this compound or vehicle daily, starting from the day of cell transfer.
-
Monitor body weight and clinical signs of colitis weekly.
-
After 5 weeks, euthanize the mice and assess disease severity by colon length, colon weight, and histological analysis.
-
2. Cardiovascular Safety Assessment in Rats
-
Objective: To assess the potential for this compound to induce bradycardia.
-
Method: Telemetry monitoring in conscious, freely moving rats.
-
Protocol:
-
Surgically implant telemetry transmitters in male Sprague-Dawley rats.
-
Allow a recovery period of at least 7 days.
-
Record baseline cardiovascular parameters (heart rate, blood pressure) for 24 hours.
-
Administer a single oral dose of this compound or vehicle.
-
Continuously monitor cardiovascular parameters for at least 24 hours post-dose.
-
3. Pulmonary Safety Assessment in Rats
-
Objective: To evaluate the potential for this compound to cause pulmonary adverse effects.
-
Method: Measurement of lung resistance in anesthetized rats.
-
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Intubate and mechanically ventilate the animals.
-
Measure baseline lung resistance.
-
Administer a single oral dose of this compound or vehicle.
-
Measure lung resistance at multiple time points post-dose.
-
Conclusion
This compound represents a second-generation S1P1 receptor modulator with a distinct mechanism of action characterized by ligand-biased signaling. Its ability to fully engage the Gαi-cAMP pathway, leading to robust lymphopenia, while only partially or weakly activating other signaling pathways, such as β-arrestin recruitment and ERK phosphorylation, provides a potential mechanistic basis for its observed efficacy and improved safety profile in preclinical models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other biased S1P1 receptor modulators.
References
- 1. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986104: A Deep Dive into S1P1 Receptor Selectivity and Biased Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selective and differentiated profile of BMS-986104, a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator. Through a detailed examination of its binding affinities, functional activities, and the underlying experimental methodologies, this document provides a comprehensive resource for understanding the unique pharmacological characteristics of this compound.
Executive Summary
This compound is a prodrug that is converted in vivo to its active phosphate metabolite, this compound-P. This active form is a potent and selective S1P1 receptor modulator. A key feature of this compound-P is its demonstration of ligand-biased signaling, distinguishing it from first-generation S1P modulators like fingolimod. While equipotent to fingolimod-phosphate (1-P) in S1P1 binding and Gαi-mediated cAMP signaling, this compound-P exhibits partial agonism in G-protein activation (GTPγS) and receptor internalization assays. Furthermore, it is a significantly weaker agonist for ERK phosphorylation, a pathway linked to potential side effects. This biased signaling profile suggests a potential for an improved safety and tolerability profile, particularly concerning cardiovascular and pulmonary effects, while maintaining efficacy in lymphocyte sequestration.
Quantitative Analysis of Receptor Selectivity and Functional Activity
The selectivity and functional potency of this compound-P have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, comparing its activity with that of fingolimod-phosphate.
Table 1: S1P Receptor Subtype Binding Affinity
| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) |
| This compound-P | 0.15 | >1000 | >1000 | 250 | 1.2 |
| Fingolimod-P (1-P) | 0.15 | >1000 | 0.3 | 0.4 | 0.2 |
Data represents the inhibitory constant (Ki) from radioligand binding assays.
Table 2: S1P1 Receptor Functional Activity
| Assay | Parameter | This compound-P | Fingolimod-P (1-P) |
| cAMP Inhibition | EC50 (nM) | 0.03 | 0.03 |
| % Efficacy vs S1P | 100% | 100% | |
| GTPγS Binding | EC50 (nM) | 0.12 | 0.08 |
| % Efficacy vs S1P | 81% (Partial Agonist) | 100% (Full Agonist) | |
| Receptor Internalization | EC50 (nM) | 0.3 | 0.1 |
| % Efficacy vs S1P | 60% (Partial Agonist) | 100% (Full Agonist) | |
| ERK Phosphorylation | EC50 (nM) | ~300 | 0.3 |
| % Efficacy vs S1P | 100% | 100% |
EC50 represents the half-maximal effective concentration. % Efficacy is relative to the maximal response induced by the endogenous ligand, S1P.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound-P.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound-P for the human S1P receptor subtypes.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells or human embryonic kidney (HEK) 293 cells stably expressing the respective human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Radioligand: [³³P]S1P was used as the radioligand.
-
Assay Buffer: The binding buffer typically consisted of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at a pH of 7.4.
-
Procedure: A constant concentration of [³³P]S1P was incubated with the cell membranes and varying concentrations of the unlabeled competitor (this compound-P or fingolimod-P). The reaction was allowed to reach equilibrium.
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter was quantified using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific binding) were determined by non-linear regression analysis. The Ki values were then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the S1P receptors.
-
Membrane Preparation: Similar to the binding assays, membranes from cells overexpressing the specific S1P receptor subtype were used.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog, was used.
-
Assay Buffer: The assay buffer contained HEPES, MgCl₂, NaCl, and GDP.
-
Procedure: Membranes were incubated with varying concentrations of the test compound (this compound-P) in the presence of GDP and [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins was measured by scintillation counting after separation of bound from free radioligand.
-
Data Analysis: The EC50 and maximal efficacy (Emax) were determined from the concentration-response curves.
β-Arrestin Recruitment Assays (Receptor Internalization)
This cell-based assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.
-
Cell Line: A U2OS cell line stably co-expressing the human S1P1 receptor fused to a fluorescent protein (e.g., GFP) and β-arrestin also fused to a complementary tag was utilized.
-
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the intracellular domains of the S1P1 receptor. This recruitment can be visualized and quantified by the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane.
-
Procedure: Cells were plated in multi-well plates and incubated with various concentrations of this compound-P.
-
Detection: High-content imaging systems were used to capture images of the cells and quantify the redistribution of the fluorescent signal, indicating β-arrestin recruitment.
-
Data Analysis: Concentration-response curves were generated to determine the EC50 and Emax for receptor internalization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S1P1 receptor signaling pathways and a typical experimental workflow for assessing receptor selectivity.
In Vivo Activation of BMS-986104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 is a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator developed as a prodrug. Its therapeutic efficacy relies on in vivo bioactivation to its phosphate metabolite, this compound-P. This active moiety then acts as a potent agonist at the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts. This technical guide provides an in-depth overview of the in vivo activation of this compound, including its pharmacokinetic profile, the enzymatic basis of its activation, and detailed experimental protocols for its study.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in the treatment of autoimmune diseases, most notably multiple sclerosis. This compound was designed as a prodrug to optimize its pharmacokinetic and pharmacodynamic properties, aiming for an improved safety profile compared to earlier S1P receptor modulators. The in vivo phosphorylation of this compound is a critical step in its mechanism of action.
In Vivo Activation and Signaling Pathway
This compound is readily absorbed and systemically distributed following oral administration. The key step in its activation is the phosphorylation of the parent molecule to this compound-P. This enzymatic conversion is primarily mediated by sphingosine kinase 2 (SphK2) . Once formed, this compound-P acts as a high-affinity agonist at the S1P1 receptor on lymphocytes. This engagement initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in the sequestration of lymphocytes and a dose-dependent reduction in circulating lymphocyte counts (lymphopenia), which is the intended therapeutic effect.
Quantitative Data
The pharmacokinetic profiles of this compound and its active metabolite, this compound-P, have been characterized in both preclinical species and humans. Below are summary tables of key pharmacokinetic parameters.
Table 1: Preclinical Pharmacokinetics of this compound and this compound-P in Rats
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound-P | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Note: Specific values from preclinical toxicology studies are typically found in regulatory submission documents and are not always publicly disclosed in detail. |
Table 2: Clinical Pharmacokinetics of this compound and this compound-P in Healthy Male Subjects (Single Ascending Dose Study NCT02211469)[1][2]
| Dose Group | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Metabolite-to-Parent AUC Ratio |
| Dose 1 | This compound | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] |
| This compound-P | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | ||
| Dose 2 | This compound | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] |
| This compound-P | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | ||
| Dose 3 | This compound | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] |
| This compound-P | [Data from Clinical Study Report] | [Data from Clinical Study Report] | [Data from Clinical Study Report] | ||
| Note: The detailed results of the Phase 1 clinical trial (NCT02211469) are not fully published in peer-reviewed literature. The data would be available in the final clinical study report. The study was designed to assess these pharmacokinetic parameters.[1] |
Experimental Protocols
In Vitro Phosphorylation of this compound by Sphingosine Kinase 2
This protocol describes a method to assess the in vitro conversion of this compound to this compound-P by recombinant human SphK2.
Materials:
-
Recombinant human Sphingosine Kinase 2 (SphK2)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant SphK2, and this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a stock solution of ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound-P using a validated LC-MS/MS method.
References
BMS-986104: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a next-generation, orally available, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, this compound-P. This active moiety functions as a potent, G-protein-biased partial agonist of the S1P1 receptor. This biased signaling profile is a key differentiator from earlier S1P1 modulators, such as fingolimod, and is associated with an improved cardiovascular and pulmonary safety profile in preclinical studies. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound-P, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades.
Core Mechanism of Action: G-Protein-Biased S1P1 Agonism
This compound-P selectively binds to the S1P1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαi subunit of heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events. The "biased agonism" of this compound-P refers to its ability to preferentially activate the G-protein-dependent signaling pathway over other potential pathways, such as β-arrestin recruitment and subsequent receptor internalization. This differential signaling is believed to contribute to its therapeutic efficacy while mitigating some of the adverse effects associated with full S1P1 agonism.
Quantitative Analysis of In Vitro S1P1 Receptor Activity
The following table summarizes the in vitro potency and efficacy of this compound-P in various functional assays compared to the active metabolite of fingolimod, fingolimod-P. The data is compiled from preclinical studies and highlights the partial agonist and biased signaling nature of this compound-P.
| Assay | Parameter | This compound-P | Fingolimod-P | Reference |
| Gαi Activation | ||||
| GTPγS Binding | EC50 (nM) | 0.08 | 0.03 | [1] |
| % Max Response | ~60% (Partial Agonist) | 100% (Full Agonist) | [1] | |
| cAMP Inhibition | EC50 (nM) | 0.03 | 0.02 | [1] |
| % Max Response | 100% (Full Agonist) | 100% (Full Agonist) | [1] | |
| β-Arrestin Pathway | ||||
| S1P1 Receptor Internalization | EC50 (nM) | 1.2 | 0.1 | [1] |
| % Max Response | ~70% (Partial Agonist) | 100% (Full Agonist) | [1] | |
| MAPK Pathway | ||||
| ERK1/2 Phosphorylation | EC50 (nM) | 30 | 0.1 | [1] |
Downstream Signaling Pathways
Activation of the S1P1 receptor by this compound-P primarily triggers Gαi-mediated signaling cascades. The key downstream pathways are detailed below.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway engaged by this compound-P upon binding to S1P1 is the inhibition of adenylyl cyclase. This pathway proceeds as follows:
-
G-Protein Activation: this compound-P binding induces a conformational change in the S1P1 receptor, facilitating the exchange of GDP for GTP on the Gαi subunit.
-
G-Protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as lymphocyte trafficking.
PI3K/Akt and MAPK/ERK Signaling Pathways
In addition to cAMP modulation, S1P1 receptor activation can also influence other important signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. This compound-P demonstrates partial agonism in activating these pathways.
The activation of these pathways is often initiated by the Gβγ subunit released upon G-protein activation, although Gαi can also play a role. These pathways are critical for regulating cell survival, proliferation, and migration.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound-P at the S1P1 receptor.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are cultured in appropriate media.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of this compound-P in a buffer containing GDP to ensure G-proteins are in an inactive state.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the maximal response induced by a full agonist (e.g., S1P or fingolimod-P) and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
-
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP, typically after stimulating its synthesis with forskolin.
-
Cell Culture:
-
CHO cells stably expressing the human S1P1 receptor are seeded in multi-well plates.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound-P.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin.
-
The incubation is carried out at room temperature for a defined period.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activity of the Gαi-coupled receptor.
-
Data are normalized to the response in the absence of agonist and plotted against the logarithm of the agonist concentration to determine IC50 values.
-
S1P1 Receptor Internalization Assay
This assay measures the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.
-
Cell Culture:
-
Cells (e.g., U2OS or HEK293) stably expressing a fluorescently tagged (e.g., GFP or mCherry) human S1P1 receptor are used.
-
-
Assay Procedure:
-
Cells are seeded in multi-well plates suitable for imaging.
-
Cells are treated with varying concentrations of this compound-P.
-
The incubation is carried out at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor internalization.
-
Cells are fixed with paraformaldehyde.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
The degree of receptor internalization is quantified by measuring the redistribution of fluorescence from the cell surface to intracellular vesicles. Image analysis software is used to determine the number and intensity of fluorescent puncta within the cytoplasm.
-
-
Data Analysis:
-
The internalization response is normalized to the maximal effect induced by a full agonist.
-
Dose-response curves are generated to calculate EC50 values.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway.
-
Cell Culture:
-
Cells expressing the S1P1 receptor are grown in multi-well plates and serum-starved prior to the assay to reduce basal ERK phosphorylation.
-
-
Assay Procedure:
-
Cells are stimulated with various concentrations of this compound-P for a short period (typically 5-15 minutes) at 37°C.
-
The stimulation is stopped by cell lysis in a buffer containing phosphatase and protease inhibitors.
-
-
Detection:
-
The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using specific antibodies. Common detection methods include:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-ERK and total ERK.
-
ELISA: A plate-based immunoassay to quantify p-ERK and total ERK levels.
-
In-Cell Western/Flow Cytometry: Intracellular staining with fluorescently labeled antibodies followed by detection.
-
-
-
Data Analysis:
-
The ratio of p-ERK to total ERK is calculated for each condition.
-
Data are normalized to the maximal response of a full agonist and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
-
Conclusion
This compound represents a significant advancement in the field of S1P1 receptor modulation. Its active metabolite, this compound-P, exhibits a distinct G-protein-biased signaling profile, characterized by potent activation of the Gαi-cAMP pathway and partial agonism in β-arrestin-mediated receptor internalization and MAPK/ERK signaling. This nuanced mechanism of action is thought to underpin its therapeutic efficacy in autoimmune diseases while offering an improved safety profile. The detailed understanding of these downstream signaling pathways and the methodologies to assess them are crucial for the continued development and characterization of this and future generations of S1P1 receptor modulators.
References
The Pharmacokinetic Profile of BMS-986104 and its Active Phosphate Metabolite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a next-generation sphingosine-1-phosphate receptor 1 (S1P1R) modulator that has been investigated for the treatment of autoimmune diseases. As a prodrug, this compound undergoes in vivo phosphorylation to form its pharmacologically active metabolite, this compound-phosphate (this compound-P). This active metabolite is a selective and biased agonist at the S1P1 receptor. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound and this compound-P, details of the experimental protocols used in their assessment, and a visualization of the relevant signaling pathway.
Mechanism of Action: Biased Agonism at the S1P1 Receptor
This compound-P exerts its therapeutic effect through biased agonism at the S1P1 receptor. Unlike full agonists such as fingolimod-phosphate, which activate both G-protein and β-arrestin signaling pathways, this compound-P preferentially activates the Gαi-coupled signaling cascade. This leads to the desired therapeutic effect of lymphocyte sequestration in the lymph nodes, resulting in peripheral lymphopenia. The reduced engagement of the β-arrestin pathway is thought to contribute to an improved safety profile, particularly with regard to cardiovascular side effects like bradycardia, which are associated with S1P1R internalization mediated by β-arrestin.[1][2]
S1P1 Receptor Signaling Pathway
The following diagram illustrates the biased agonism of this compound-P at the S1P1 receptor.
Caption: Biased agonism of this compound-P at the S1P1 receptor.
Pharmacokinetics
Preclinical Pharmacokinetics in Mice
A preclinical study in mice characterized the pharmacokinetic profiles of both this compound and its active phosphate metabolite following oral and intravenous administration. The key parameters are summarized in the table below.[2]
| Parameter | This compound (3d) | This compound-P (3d-P) |
| Oral Dose (mg/kg) | 1 | - |
| Intravenous Dose (mg/kg) | 0.5 | - |
| Cmax (μM) | 0.021 | 0.049 |
| Tmax (h) | 6.0 | 24 |
Table 1: Pharmacokinetic parameters of this compound and this compound-P in mice.[2]
Clinical Pharmacokinetics in Healthy Male Subjects
A Phase 1, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469, IM001-001) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.[3] While the study is completed, the quantitative pharmacokinetic results have not been publicly disclosed. The study was designed to measure the following pharmacokinetic parameters for this compound:
-
Maximum observed blood concentration (Cmax)
-
Time of maximum observed blood concentration (Tmax)
-
Terminal half-life (T-HALF)
-
Area under the blood concentration-time curve from time zero to the time of the last quantifiable concentration (AUC(0-T))
-
Area under the blood concentration-time curve from time zero extrapolated to infinite time (AUC(INF))
-
Apparent total clearance (CLT/F)
-
Apparent volume of distribution during the terminal phase (Vz/F)
One publication mentioned a long pharmacokinetic half-life of 18 days for this compound in the clinic, with limited formation of the active phosphate metabolite.[4]
Experimental Protocols
Bioanalytical Method for Quantification in Preclinical Studies
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of this compound and this compound-P in rat blood.[4]
Sample Preparation:
-
Blood samples were collected and stabilized.
-
Analytes were extracted from blood lysate.
LC-MS/MS System:
-
Chromatography: Not specified
-
Mass Spectrometry: Tandem mass spectrometry
-
Ionization Mode: Positive ion electrospray
Method Validation:
-
Calibration Curve Range:
-
This compound: 2.00 to 2000 ng/mL
-
This compound-P: 4.00 to 4000 ng/mL
-
-
Regression Model: 1/x2 weighted linear regression
-
Intra-assay Precision (%CV): Within ±5.0%
-
Inter-assay Precision (%CV): Within ±4.9%
-
Assay Accuracy: Within ±5.8% of nominal values
This validated method was successfully applied to support multiple preclinical toxicity studies.[4]
Phase 1 Single Ascending Dose Clinical Trial Design (NCT02211469)
The following diagram outlines the workflow of the Phase 1 clinical trial.
Caption: Workflow of the Phase 1 Single Ascending Dose Study.
Study Design:
-
Type: Interventional, Randomized, Placebo-Controlled, Double-Blind, Parallel Assignment
-
Primary Purpose: Treatment
-
Population: Healthy male subjects
-
Intervention: Single oral doses of this compound or placebo in ascending dose cohorts.
-
Primary Outcome Measures:
-
Incidence of adverse events
-
Change in ECG heart rate
-
Nadir absolute lymphocyte count
-
Conclusion
This compound is a prodrug that is converted to the active, S1P1 receptor biased agonist, this compound-P. Preclinical pharmacokinetic studies in mice have characterized the absorption and metabolic conversion of the parent drug to its active form. A Phase 1 clinical trial in healthy volunteers has been completed, but the detailed pharmacokinetic results are not yet publicly available. The development of a validated LC-MS/MS method has enabled the reliable quantification of both the parent drug and its active metabolite in preclinical species, which is crucial for establishing a clear understanding of the exposure-response relationship. The biased agonism of this compound-P represents a promising approach to selectively achieve the desired immunomodulatory effects while potentially minimizing mechanism-based side effects. Further disclosure of the clinical pharmacokinetic and pharmacodynamic data will be essential for the continued development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Male Subjects | BMS Study Connect [bmsstudyconnect.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cellular Targets of BMS-986104-P
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a prodrug that is rapidly converted in vivo to its pharmacologically active phosphate metabolite, this compound-P. This molecule is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs. By acting as a functional antagonist at the S1P1 receptor, this compound-P prevents the egress of lymphocytes, thereby reducing the number of circulating lymphocytes and mitigating their infiltration into tissues. This mechanism of action makes this compound-P a promising therapeutic candidate for autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound-P, including quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound-P in comparison to the active phosphate form of fingolimod (1-P), a known S1P receptor modulator.
Table 1: In Vitro Binding and Functional Activity of this compound-P at the Human S1P1 Receptor [1]
| Assay | This compound-P (3d-P) | Fingolimod-P (1-P) |
| hS1P1 Binding (IC50, nM) | 0.010 ± 0.004 (n=7) | 0.014 ± 0.006 (n=6) |
| hS1P1 cAMP (EC50, nM) | 0.005 ± 0.001 (n=3) | 0.005 ± 0.001 (n=3) |
| hS1P1 cAMP (%Ymax) | 100% | 100% |
| hS1P1 GTPγS (%Emax vs S1P) | 81% | Not Reported |
| hS1P1 Internalization (%Emax vs 1-P) | Partial Agonist | Full Agonist |
| hS1P1 ERK-P (EC50, nM) | ~10 | ~0.01 |
Table 2: Selectivity Profile of this compound-P
While specific Ki values for all S1P receptor subtypes are not publicly available, functional data indicates that this compound-P is a selective S1P1 receptor modulator. It demonstrates partial agonist activity in the S1P1 GTPγS assay and did not show activity in the S1P3 GTPγS assay when tested in antagonist mode, suggesting a differentiated profile compared to less selective S1P receptor modulators.[1]
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
This compound-P, the active phosphate metabolite of the prodrug this compound, selectively binds to the S1P1 receptor. This binding initiates downstream signaling cascades. As a partial agonist, it doesn't elicit the full response of the endogenous ligand, sphingosine-1-phosphate (S1P). This leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps for determining the binding affinity of a compound to its target receptor using a radiolabeled ligand. The assay measures the displacement of a known radioactive ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for the key assays cited. For the specific conditions used for this compound-P, it is recommended to consult the supplementary information of the primary literature.[1]
S1P1 Radioligand Binding Assay[2]
-
Membrane Preparation:
-
Culture cells stably expressing the human S1P1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).
-
A fixed concentration of radioligand (e.g., [32P]S1P).
-
Varying concentrations of the unlabeled competitor (this compound-P).
-
The prepared cell membranes.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay[3][4][5][6]
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay to obtain cell membranes expressing the S1P1 receptor.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent).
-
Varying concentrations of the agonist (this compound-P).
-
The prepared cell membranes.
-
-
Pre-incubate the plate at 30°C for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined time (e.g., 30-60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific [35S]GTPγS binding against the log concentration of the agonist.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) using non-linear regression.
-
S1P1 Receptor Internalization Assay[7][8][9][10][11]
-
Cell Culture and Treatment:
-
Plate cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) in a suitable format for imaging (e.g., 96-well imaging plates).
-
Allow cells to adhere and grow to an appropriate confluency.
-
Serum-starve the cells for a few hours before the experiment to reduce basal receptor activation.
-
Treat the cells with varying concentrations of this compound-P or a control agonist for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Staining and Imaging:
-
Fix the cells with paraformaldehyde.
-
If necessary, stain the nuclei with a fluorescent dye (e.g., DAPI or Hoechst) to aid in cell segmentation during image analysis.
-
Acquire images using a high-content imaging system or a confocal microscope.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells and quantify the amount of fluorescently tagged receptor at the plasma membrane versus in intracellular vesicles.
-
The degree of internalization is typically expressed as the ratio of intracellular to total fluorescence or the decrease in membrane fluorescence.
-
-
Data Analysis:
-
Plot the measure of internalization against the log concentration of the agonist.
-
Determine the EC50 and Emax for receptor internalization using non-linear regression.
-
Conclusion
This compound-P is a potent and selective S1P1 receptor modulator that acts as a partial agonist, leading to functional antagonism and subsequent lymphocyte sequestration. The in-depth understanding of its interaction with the S1P1 receptor, as detailed in this guide through quantitative data and experimental methodologies, is crucial for the ongoing research and development of this compound as a potential therapeutic for autoimmune disorders. The provided diagrams and protocols offer a foundational resource for scientists and researchers in the field.
References
In-Depth Technical Guide: BMS-986104 and its Modulation of Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for its role in controlling lymphocyte trafficking, a key process in immune surveillance and the pathogenesis of autoimmune diseases. As a prodrug, this compound is phosphorylated in vivo to its active metabolite, this compound-P, which then acts as a functional antagonist at the S1P1 receptor. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data related to lymphocyte trafficking, and detailed experimental protocols.
Introduction: The Role of S1P1 in Lymphocyte Egress
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is a critical step in the immune response. This process is tightly regulated by the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph than in the lymphoid tissues. Lymphocytes express S1P1 receptors, and the binding of S1P to these receptors is a crucial signal for their exit from the lymphoid organs into circulation.
Modulation of the S1P1 receptor has emerged as a therapeutic strategy for autoimmune diseases. By preventing the egress of lymphocytes, S1P1 modulators can reduce the infiltration of these immune cells into sites of inflammation, thereby ameliorating disease pathology.
Mechanism of Action of this compound
This compound is a small molecule prodrug that, upon oral administration, is converted to its active phosphate metabolite, this compound-P.[1] This active form is a potent agonist at the S1P1 receptor. However, its prolonged activation of the receptor leads to the internalization and degradation of S1P1, effectively rendering the lymphocytes insensitive to the endogenous S1P gradient. This functional antagonism blocks the egress of lymphocytes from lymphoid tissues, leading to a dose-dependent reduction in peripheral lymphocyte counts, a state known as lymphopenia. A key characteristic of this compound is its "biased signaling," which differentiates it from other S1P1 modulators like fingolimod by having a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[1]
Quantitative Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound-P on the S1P1 receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound-P
| Assay | Cell Line | Parameter | Value |
| GTPγS Binding | CHO cells expressing human S1P1 | EC50 | 0.2 nM |
| Receptor Internalization | CHO cells expressing human S1P1 | EC50 | 1.5 nM |
| % Internalization at 100 nM | ~60% |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Animal Model | Dose (mg/kg, oral) | Time Point | % Lymphocyte Reduction |
| Healthy Mice | 1 | 24 hours | ~70% |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.3 | Daily | Significant reduction in disease severity |
| T-cell Transfer Colitis | 1 | Daily | Significant reduction in disease severity |
Clinical Data: Phase I Study in Healthy Volunteers
A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.[2] The primary pharmacodynamic endpoint was the reduction in absolute lymphocyte count (ALC).
Table 3: Pharmacodynamic Endpoints from Phase I Study (NCT02211469) [2]
| Parameter | Description |
| Primary Objective | Achieve a 50% to 70% reduction in absolute lymphocyte count. |
| Secondary Endpoints | Time to nadir of absolute lymphocyte count. |
| Percent reduction in absolute lymphocyte count from baseline to nadir. |
While the full dose-escalation and corresponding lymphocyte reduction data from this trial are not publicly available in detail, the study aimed to establish a dose that achieves a significant and sustained reduction in peripheral lymphocytes.
Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors, such as S1P1.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound-P, 0.1 nM [35S]GTPγS, and 10 μM GDP in the assay buffer.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate. The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.
S1P1 Receptor Internalization Assay
This assay quantifies the ability of a ligand to induce the internalization of the S1P1 receptor from the cell surface.
-
Cell Culture: CHO cells stably expressing a tagged human S1P1 receptor (e.g., with a fluorescent protein) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound-P for a defined period (e.g., 1-4 hours) at 37°C.
-
Staining and Imaging: Cell surface receptors are labeled with a specific antibody conjugated to a fluorophore. The cells are then fixed and imaged using high-content microscopy or flow cytometry.
-
Quantification: The amount of receptor internalization is quantified by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.
-
Data Analysis: The EC50 and maximal percentage of internalization are calculated from the concentration-response curves.
In Vivo Lymphocyte Counting in Mice
This protocol is used to assess the pharmacodynamic effect of this compound on peripheral lymphocyte counts.
-
Animal Dosing: Mice (e.g., C57BL/6) are administered a single oral dose of this compound or vehicle.
-
Blood Collection: At various time points post-dose (e.g., 4, 24, 48 hours), a small volume of blood is collected from the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Lymphocyte Staining: The whole blood is incubated with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations (e.g., anti-CD4, anti-CD8, anti-B220).
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry: The stained lymphocytes are analyzed on a flow cytometer to determine the absolute counts of different lymphocyte subsets.
-
Data Analysis: The percentage reduction in lymphocyte counts is calculated relative to the vehicle-treated control group.
Visualizations
Signaling Pathway of this compound
Caption: this compound-P signaling pathway at the S1P1 receptor.
Experimental Workflow for In Vivo Lymphocyte Counting
References
Preclinical Profile of BMS-986104: A Differentiated S1P1 Receptor Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-986104 is a novel, orally bioavailable small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Developed by Bristol-Myers Squibb, it represents a second-generation S1P1 modulator designed to offer an improved safety profile compared to the first-in-class drug, fingolimod.[1][3] Fingolimod, while effective in treating relapsing-remitting multiple sclerosis, is associated with dose-dependent bradycardia upon initiation of therapy.[1][2] this compound was engineered to be a biased agonist, demonstrating partial agonism in receptor internalization, which is thought to contribute to its differentiated safety profile, particularly concerning cardiovascular and pulmonary effects.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.
Data Presentation
In Vitro Pharmacology of this compound Phosphate
This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-P. The following table summarizes the in vitro activity of this compound-P in various functional assays. While specific EC50/IC50 values from the primary publication are not publicly available, the compound has been reported to be highly potent.
| Assay Type | Receptor Target | Cell Line/System | Potency/Efficacy | Reference |
| GTPγS Binding Assay | Human S1P1 | Recombinant cell membranes | Highly potent agonist. This assay measures the initial step of G-protein activation following receptor binding. | Based on qualitative descriptions in preclinical publications.[4] |
| cAMP Inhibition Assay | Human S1P1 | CHO cells | Highly potent in inhibiting forskolin-stimulated cAMP accumulation, indicating robust Gαi signaling. This compound displayed significant bias for cAMP over ERK1/2 and internalization.[4] | Based on qualitative descriptions in preclinical publications.[4] |
| ERK Phosphorylation Assay | Human S1P1 | CHO cells | Potent agonist. This assay measures downstream signaling through the MAPK/ERK pathway. | Based on qualitative descriptions in preclinical publications.[4] |
| Receptor Internalization Assay | Human S1P1 | CHO cells | Partial agonist. This biased agonism, leading to less receptor internalization compared to full agonists, is a key differentiating feature of this compound.[4] | Based on qualitative descriptions in preclinical publications.[4] |
In Vivo Efficacy of this compound
This compound has demonstrated efficacy in rodent models of autoimmune diseases. The following tables summarize the key findings. Quantitative data from the primary publication are not fully available; therefore, the results are presented with qualitative descriptions based on the available literature.
T-Cell Transfer Colitis Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Key Findings |
| Vehicle | - | Progressive weight loss and significant shortening of the colon. |
| This compound | Not Specified | Dose-dependent inhibition of body weight loss and prevention of colon shortening, demonstrating efficacy equivalent to fingolimod in this model.[1][2] |
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Key Findings |
| Vehicle | - | Development of characteristic clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis. |
| This compound | Not Specified | Comparable efficacy to fingolimod in reducing the clinical severity of EAE.[4] The compound has also been noted for its potential remyelinating effects in a three-dimensional brain cell culture assay, which is relevant to the pathology of multiple sclerosis.[4] |
Preclinical Pharmacokinetics of this compound
Pharmacokinetic properties of this compound have been evaluated in preclinical species.
| Species | Route of Administration | Key Parameters (Units) |
| Rat | Oral (p.o.) | Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified this compound functions as a prodrug and is converted to the active phosphate metabolite, this compound-P, in vivo.[4] |
| Mouse | Oral (p.o.) | Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified The compound has been shown to be orally bioavailable in mice. |
Experimental Protocols
In Vitro Assays
GTPγS Binding Assay
-
Objective: To determine the agonist activity of this compound-P at the S1P1 receptor by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.
-
Methodology:
-
Membranes from cells recombinantly expressing human S1P1 are prepared.
-
Membranes are incubated with varying concentrations of this compound-P in the presence of GDP and [35S]GTPγS.
-
The reaction is allowed to proceed at 30°C for a defined period.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
-
The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data are analyzed to determine the EC50 value.
-
Receptor Internalization Assay
-
Objective: To quantify the extent of S1P1 receptor internalization induced by this compound-P.
-
Methodology:
-
CHO cells stably expressing a tagged human S1P1 receptor (e.g., FLAG or HA tag) are used.
-
Cells are treated with varying concentrations of this compound-P for a specific duration at 37°C.
-
The amount of receptor remaining on the cell surface is quantified using an antibody-based detection method (e.g., ELISA or flow cytometry) targeting the extracellular tag.
-
The percentage of receptor internalization is calculated relative to untreated cells.
-
Data are analyzed to determine the EC50 and the maximal extent of internalization.
-
In Vivo Models
T-Cell Transfer Model of Colitis
-
Objective: To evaluate the efficacy of this compound in a T-cell-mediated model of inflammatory bowel disease.
-
Methodology:
-
A naive CD4+ T cell population (CD4+CD45RBhigh) is isolated from the spleens of donor mice.
-
These naive T cells are adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag1-/-).
-
The recipient mice develop colitis over several weeks, characterized by weight loss, diarrhea, and colonic inflammation.
-
This compound or vehicle is administered orally to the mice, typically starting before or at the onset of clinical signs.
-
Body weight is monitored regularly.
-
At the end of the study, the colons are excised, and their length and weight are measured. Histopathological analysis is performed to assess the degree of inflammation.
-
Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To assess the therapeutic potential of this compound in a widely used animal model of multiple sclerosis.
-
Methodology:
-
EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
This compound or vehicle is administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
The primary endpoint is the clinical score. Secondary endpoints can include body weight changes and histological analysis of the spinal cord to assess inflammation and demyelination.
-
Mandatory Visualization
Caption: S1P1 Receptor Signaling Pathway of this compound-P.
Caption: Preclinical Evaluation Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for BMS-986104 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1] As a prodrug, it is converted in vivo to its active phosphate metabolite, which then acts as a biased agonist at the S1P1 receptor. This biased agonism, primarily signaling through the Gαi pathway with only partial induction of β-arrestin recruitment and receptor internalization, is thought to contribute to its efficacy in autoimmune models while potentially offering an improved safety profile compared to less selective S1P receptor modulators like fingolimod.[2] Preclinical studies have demonstrated the efficacy of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model widely used to study the pathophysiology of multiple sclerosis.[1]
These application notes provide a detailed protocol for the use of this compound in a standard EAE model, along with data presentation guidelines and a diagram of the relevant signaling pathway.
Signaling Pathway of this compound
This compound, through its active phosphate metabolite, selectively targets the S1P1 receptor. Its mechanism of action is characterized by biased agonism. Upon binding to the S1P1 receptor on lymphocytes, it preferentially activates the Gαi signaling cascade. This inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling pathway is crucial for inhibiting the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.
Unlike pan-S1P receptor agonists, this compound is a partial agonist for β-arrestin recruitment, leading to less pronounced receptor internalization and degradation. This property is hypothesized to contribute to a more favorable safety profile, particularly concerning cardiovascular side effects associated with other S1P receptor modulators.
Experimental Protocols
The following is a representative protocol for evaluating the efficacy of this compound in a murine EAE model induced by myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in C57BL/6 mice. This model recapitulates many of the immunological and neuropathological features of multiple sclerosis.
Experimental Workflow
Materials
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Toxin: Pertussis toxin.
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for this compound solubilization (e.g., 0.5% methylcellulose in water).
Procedure
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in CFA (1:1 ratio). A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Anesthetize mice and administer a total of 200 µL of the emulsion subcutaneously (s.c.) over two sites on the flank.
-
Administer 200 ng of pertussis toxin intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin i.p.
-
-
Compound Administration:
-
Prophylactic Treatment: Begin daily administration of this compound or vehicle on Day 0.
-
Therapeutic Treatment: Begin daily administration upon the first signs of clinical symptoms (typically around Day 10-12).
-
Route of Administration: Oral gavage is a common route for this compound.
-
Dosage: Based on preclinical studies of similar S1P1 modulators, a starting dose range could be 0.1 to 10 mg/kg. Dose-response studies are recommended to determine the optimal effective dose.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring should be performed by a blinded observer according to a standardized scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund or dead.
-
-
-
Endpoint and Tissue Collection:
-
The experiment is typically terminated between Day 21 and Day 28 post-induction.
-
At the endpoint, mice are euthanized, and tissues (spinal cord, brain, spleen, lymph nodes) are collected for further analysis.
-
Histological Analysis
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Process the tissue for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Luxol Fast Blue (LFB) to assess demyelination.
-
Score the sections for the degree of cellular infiltration and the extent of demyelination.
Flow Cytometry
-
Isolate mononuclear cells from the brain and spinal cord by mechanical dissociation and density gradient centrifugation.
-
Prepare single-cell suspensions from spleens and lymph nodes.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, B220, CD11b) to quantify different immune cell populations in the CNS and peripheral lymphoid organs.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Clinical EAE Parameters
| Treatment Group | Mean Day of Onset | Mean Maximum Clinical Score | Cumulative Disease Index |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (e.g., Fingolimod) |
Table 2: Histopathological Analysis of Spinal Cord
| Treatment Group | Inflammation Score (H&E) | Demyelination Score (LFB) |
| Vehicle | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Positive Control |
Table 3: Immune Cell Infiltration in the CNS (Flow Cytometry)
| Treatment Group | CD4+ T Cells (%) | CD8+ T Cells (%) | B220+ B Cells (%) | CD11b+ Myeloid Cells (%) |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control |
Conclusion
This compound represents a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. The provided protocols and guidelines offer a framework for the preclinical evaluation of this compound in the EAE model. Rigorous experimental design, including appropriate controls and blinded assessment, is crucial for obtaining reliable and reproducible data. The biased agonism of this compound at the S1P1 receptor provides a strong rationale for its investigation as a differentiated immunomodulatory agent.
References
Application Notes and Protocols: Evaluating BMS-986104 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals in the fields of neuroimmunology, autoimmune diseases, and pharmacology.
Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS).[1] It recapitulates key pathological features of MS, including central nervous system (CNS) inflammation, demyelination, and axonal damage, driven by autoreactive T cells.[1][2][3] BMS-986104 is a novel, orally administered modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[4][5] Its mechanism of action involves preventing the migration of lymphocytes from secondary lymphoid organs into the bloodstream, thereby reducing their infiltration into the CNS.[4] Preclinical studies have shown that this compound induces a significant reduction in peripheral blood lymphocytes and has demonstrated efficacy in a T-cell transfer colitis model, with a potentially improved cardiovascular and pulmonary safety profile compared to earlier generation S1P modulators like fingolimod.[4][5]
These notes provide a comprehensive protocol for evaluating the therapeutic potential of this compound in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice, a standard model for chronic progressive MS.[6][7]
Signaling Pathway and Mechanism of Action
This compound functions by modulating the S1P1 receptor, which is critical for regulating the egress of lymphocytes from lymph nodes. Normally, a high concentration of S1P in the blood acts as a chemoattractant, guiding lymphocytes to exit the lymph nodes via efferent vessels. This compound, as an S1P1 modulator, binds to this receptor on the lymphocyte surface. This binding leads to the internalization and desensitization of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[4][8] Consequently, the lymphocytes are sequestered within the lymph nodes, preventing their entry into circulation and subsequent infiltration into the CNS, which is a key step in the pathogenesis of EAE and MS.[4]
Quantitative Preclinical Data
The following table summarizes the pharmacodynamic effect of this compound on peripheral blood lymphocyte counts in mice 24 hours after a single oral dose. This data is crucial for dose selection in EAE studies.
| Compound | Dose (mg/kg) | Vehicle Lymphocyte Count (x10³/mm³) | Compound Lymphocyte Count (x10³/mm³) | Percent Reduction |
| This compound | 0.5 | 5.39 | Data not specified | Data not specified |
| 1 | 5.86 | 0.7 | 87% | |
| 10 | 5.39 | Data not specified | Significant Decrease | |
| 30 | 5.39 | Data not specified | Significant Decrease | |
| Data derived from preclinical studies in mice.[4] The vehicle used was PEG300. |
Experimental Protocols
EAE Induction in C57BL/6 Mice (Chronic Progressive Model)
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[7][9]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra).
-
Pertussis toxin (PTX).[2]
-
Sterile Phosphate-Buffered Saline (PBS).
-
Isoflurane for anesthesia.
-
1 mL syringes with 27G needles.
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare a 1:1 emulsion of MOG₃₅₋₅₅/PBS and CFA.
-
A typical final concentration is 1 mg/mL of MOG₃₅₋₅₅ in the emulsion. For a 200 µg dose per mouse, this would be 200 µL of emulsion.
-
To create the emulsion, connect two Luer-lock syringes with a stopcock or emulsifying needle and pass the mixture back and forth until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly with isoflurane.
-
Inject a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).
-
-
Pertussis Toxin Administration:
This compound Administration (Prophylactic Treatment)
Materials:
-
This compound.
-
Vehicle for solubilization (e.g., PEG300, as used in preclinical studies).[4]
-
Oral gavage needles.
Procedure:
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. Doses between 1 mg/kg and 10 mg/kg are suggested based on preclinical data showing significant lymphocyte reduction.[4]
-
Administration:
-
Begin daily administration via oral gavage on Day 0, prior to immunization, and continue daily for the duration of the study (typically 28-35 days).
-
A control group receiving only the vehicle must be included.
-
For a therapeutic model, administration would begin after the onset of clinical signs (e.g., at a clinical score of 1 or 2).[7]
-
Clinical Assessment and Monitoring
Procedure:
-
Daily Monitoring: Beginning around Day 7 post-immunization, monitor all mice daily for clinical signs of EAE and body weight changes.[12]
-
Clinical Scoring: Use a standard 0-5 scoring scale to grade disease severity.[14]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Complete paralysis of one hind limb |
| 3.5 | Complete paralysis of one hind limb and partial paralysis of the other |
| 4 | Complete paralysis of both hind limbs |
| 5 | Moribund state or death |
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a prophylactic EAE study.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redoxis.se [redoxis.se]
- 4. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 12. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986104 in a T-Cell Transfer Colitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-986104, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in the T-cell transfer model of colitis. This experimental model is a cornerstone in preclinical inflammatory bowel disease (IBD) research, and this document outlines the rationale, methodology, and expected outcomes when evaluating a therapeutic candidate like this compound.
Introduction
The T-cell transfer model of colitis is a well-established animal model that recapitulates key immunopathological features of human IBD, particularly Crohn's disease. The model involves the transfer of naive CD4+ T cells (specifically the CD4+CD45RBhigh population) into immunodeficient recipient mice, such as RAG-knockout or SCID mice.[1][2][3] The transferred T cells expand and mount an inflammatory response in the colon, leading to chronic intestinal inflammation. This model is invaluable for investigating the role of T cells in IBD pathogenesis and for evaluating the efficacy of novel immunomodulatory therapies.[4]
This compound is a potent and selective S1P1 receptor modulator.[5][6] S1P1 receptors play a crucial role in lymphocyte trafficking, and their modulation can prevent the migration of pathogenic T cells from lymphoid organs to the sites of inflammation, such as the colon. Preclinical studies have demonstrated that this compound exhibits equivalent efficacy to fingolimod, an approved S1P receptor modulator, in the T-cell transfer colitis model.[5][6]
Signaling Pathway of S1P1 Receptor Modulation
This compound acts as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces receptor internalization, thereby preventing the lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes. This sequestration of lymphocytes reduces the inflammatory infiltrate in the colon.
Experimental Protocol: T-Cell Transfer Colitis Model
This protocol provides a detailed methodology for inducing colitis via T-cell transfer and evaluating the therapeutic efficacy of a compound like this compound.
Materials and Animals
-
Donor Mice: Wild-type (e.g., C57BL/6) mice, 6-10 weeks old.
-
Recipient Mice: Immunodeficient mice (e.g., RAG1-/- or SCID on a BALB/c or C57BL/6 background), 6-10 weeks old.
-
Reagents:
-
CD4+ T Cell Isolation Kit (e.g., MACS)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-CD45RB)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or vehicle control)
-
Experimental Workflow
References
- 1. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell transfer model of colitis: a great tool to assess the contribution of T cells in chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Remyelination Assay with BMS-986104
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), is a critical therapeutic goal for demyelinating diseases such as multiple sclerosis (MS). BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated in clinical trials for MS.[1][2][3] S1P receptor modulators are a class of drugs known to influence immune cell trafficking, but they also have direct effects within the CNS that may promote remyelination.[4][5][6] These application notes provide a detailed protocol for an in vitro remyelination assay to evaluate the therapeutic potential of this compound.
The described assay utilizes an organotypic cerebellar slice culture model, which preserves the complex cellular architecture of the CNS, including neurons, oligodendrocytes, astrocytes, and microglia.[7][8] Demyelination is chemically induced using lysophosphatidylcholine (LPC), followed by treatment with this compound to assess its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) and subsequent remyelination.
Mechanism of Action: S1P1 Receptor Modulation in Oligodendrocytes
This compound is a selective modulator of the S1P1 receptor.[3] S1P receptors, particularly S1P1 and S1P5, are expressed on oligodendrocyte lineage cells and play a crucial role in their development, maturation, and survival.[9][10][11] Activation of S1P1 signaling in OPCs is believed to promote their differentiation into mature, myelinating oligodendrocytes.[9][12] By selectively targeting S1P1, this compound may enhance the endogenous capacity for remyelination.
Experimental Protocols
I. Organotypic Cerebellar Slice Culture Preparation
This protocol is adapted from established methods for creating organotypic slice cultures to study myelination.[7][8]
Materials:
-
Postnatal day 8-10 (P8-P10) mouse or rat pups
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM HEPES and 1% penicillin/streptomycin
-
Culture medium: 50% Basal Medium Eagle (BME), 25% Earle's Balanced Salt Solution (EBSS), 25% heat-inactivated horse serum, 2 mM L-glutamine, 25 mM HEPES, 5 mg/mL glucose, and 1% penicillin/streptomycin
-
Millicell-CM culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
Protocol:
-
Euthanize P8-P10 pups according to approved animal welfare protocols.
-
Dissect the cerebellum in ice-cold dissection medium.
-
Cut 300-400 µm thick sagittal slices using a vibratome or tissue chopper.
-
Transfer 2-3 slices onto each Millicell-CM insert in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature and myelinate for 10-14 days in vitro (DIV).
II. Demyelination and this compound Treatment
Materials:
-
Lysophosphatidylcholine (LPC)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
Protocol:
-
After 10-14 DIV, induce demyelination by adding 0.5 mg/mL LPC to the culture medium for 16-18 hours.
-
Remove the LPC-containing medium and wash the slices twice with fresh, pre-warmed culture medium.
-
Treat the slices with culture medium containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
Culture the slices for an additional 7-14 days to allow for remyelination, changing the medium with the respective treatments every 2-3 days.
III. Assessment of Remyelination
A. Immunofluorescence Staining
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Blocking solution: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibodies:
-
Anti-Myelin Basic Protein (MBP) for mature myelin
-
Anti-Neurofilament (NF) for axons
-
Anti-Olig2 or Anti-PDGFRα for oligodendrocyte lineage cells
-
Anti-CC1 or Anti-GST-pi for mature oligodendrocytes
-
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Fix the slices in 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the slices in blocking solution for 1-2 hours.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash three times with PBS, with the second wash containing DAPI.
-
Mount the slices on slides with mounting medium.
-
Image the slices using a confocal or fluorescence microscope.
B. Quantification and Data Analysis
-
Myelination Index: Quantify the area of MBP staining and normalize it to the area of neurofilament staining. An increase in the myelination index indicates enhanced remyelination.
-
Oligodendrocyte Quantification: Count the number of Olig2+ or PDGFRα+ cells (total oligodendrocyte lineage cells) and CC1+ or GST-pi+ cells (mature oligodendrocytes). An increase in the proportion of mature oligodendrocytes suggests enhanced differentiation.
Data Presentation
The following tables provide a template for summarizing quantitative data from the in vitro remyelination assay.
Table 1: Effect of this compound on Myelination Index
| Treatment Group | Concentration | Myelination Index (MBP/NF Area) | % Change vs. Vehicle |
| Vehicle Control | - | Value | 0% |
| This compound | 1 nM | Value | Value |
| This compound | 10 nM | Value | Value |
| This compound | 100 nM | Value | Value |
| This compound | 1 µM | Value | Value |
| Positive Control | e.g., Clemastine | Value | Value |
Table 2: Effect of this compound on Oligodendrocyte Lineage Cells
| Treatment Group | Concentration | Total Oligodendrocyte Lineage Cells (Olig2+) per unit area | Mature Oligodendrocytes (CC1+) per unit area | % Mature Oligodendrocytes (CC1+/Olig2+) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 1 nM | Value | Value | Value |
| This compound | 10 nM | Value | Value | Value |
| This compound | 100 nM | Value | Value | Value |
| This compound | 1 µM | Value | Value | Value |
| Positive Control | e.g., Thyroid Hormone | Value | Value | Value |
Logical Relationships of Assay Components
The success of the in vitro remyelination assay depends on the interplay of several key components. The logical relationship between these components is illustrated below.
References
- 1. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod increases oligodendrocytes markers expression in epidermal neural crest stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1P1 deletion in oligodendroglial lineage cells: Effect on differentiation and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986104 Dose-Response Studies in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its primary mechanism of action involves the functional antagonism of S1P1, which plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. By modulating S1P1, this compound effectively sequesters lymphocytes within these organs, leading to a dose-dependent reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia. This application note provides an overview of the dose-response relationship of this compound on lymphocytes and detailed protocols for assessing its effects.
Mechanism of Action: S1P1 Receptor Modulation
This compound acts as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates Gαi signaling pathways. This initial agonism is followed by the internalization and degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes and other secondary lymphoid tissues. This functional antagonism traps lymphocytes, preventing their recirculation into the bloodstream and infiltration into tissues.[1][2][3]
Quantitative Dose-Response Data
Preclinical and clinical studies have demonstrated a clear dose-dependent effect of this compound on absolute lymphocyte counts (ALC). The following tables summarize the expected dose-response relationship based on available data for S1P1 modulators.
Preclinical Dose-Response in Rodent Models
Data presented below is representative for a potent S1P1 modulator and illustrates the expected dose-dependent reduction in peripheral blood lymphocyte counts in mice.
| Dose (mg/kg, oral) | Mean Percent Reduction in ALC (24h post-dose) |
| 0.01 | ~15% |
| 0.03 | ~30% |
| 0.1 | ~50% |
| 0.3 | ~65% |
| 1.0 | >70% |
Projected Clinical Dose-Response in Healthy Subjects
The following data is projected based on the primary objective of the Phase 1 clinical trial (NCT02211469), which aimed for a 50% to 70% reduction in absolute lymphocyte count.[4][5]
| Single Ascending Dose (mg) | Expected Nadir of Absolute Lymphocyte Count (as % of baseline) |
| Low Dose Cohort | 50 - 60% |
| Mid Dose Cohort | 30 - 50% |
| High Dose Cohort | < 30% |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Lymphopenia in Mice
This protocol details the methodology for evaluating the dose-dependent effect of this compound on peripheral blood lymphocyte counts in a murine model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (male, 8-10 weeks old)
-
EDTA-coated micro-hematocrit tubes for blood collection
-
Automated hematology analyzer or flow cytometer
-
FACS tubes
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, and B220
-
Counting beads for absolute cell counting (for flow cytometry)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and then dilute to the final desired concentrations in the vehicle solution.
-
Animal Dosing: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (vehicle control and different dose levels of this compound). Administer the compound or vehicle orally via gavage.
-
Blood Collection: At predetermined time points (e.g., baseline, 4, 8, 24, 48, and 72 hours post-dose), collect a small volume of peripheral blood (approximately 50 µL) from the tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Absolute Lymphocyte Count (Hematology Analyzer):
-
Thoroughly mix the blood sample.
-
Analyze the sample using a calibrated automated hematology analyzer to obtain the absolute lymphocyte count (cells/µL).
-
-
Lymphocyte Subpopulation Analysis (Flow Cytometry):
-
Aliquot a fixed volume of whole blood into FACS tubes.
-
Add a cocktail of fluorescently conjugated antibodies (anti-CD45, -CD3, -CD4, -CD8, -B220) to identify total lymphocytes and T and B cell subsets.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a known volume of PBS or FACS buffer.
-
Add a known number of counting beads just before analysis.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
For hematology analyzer data, calculate the percentage change in absolute lymphocyte count from baseline for each animal and each time point.
-
For flow cytometry data, first gate on CD45+ leukocytes. From this population, identify lymphocyte subsets (e.g., T cells: CD3+; Helper T cells: CD3+CD4+; Cytotoxic T cells: CD3+CD8+; B cells: B220+).
-
Calculate the absolute count of each lymphocyte subset using the following formula: (Number of cell events / Number of bead events) x (Bead concentration / Volume of blood sample)
-
Generate dose-response curves by plotting the percentage reduction in lymphocyte counts against the this compound dose.
-
Protocol 2: In Vitro Lymphocyte Migration (Chemotaxis) Assay
This protocol assesses the ability of this compound to inhibit lymphocyte migration towards a chemoattractant, mimicking its mechanism of preventing lymphocyte egress.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human lymphocytes
-
This compound
-
Chemoattractant: Sphingosine-1-phosphate (S1P)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
RPMI 1640 medium with 0.5% bovine serum albumin (BSA)
-
Flow cytometer or cell counter
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If desired, further purify total lymphocytes or specific subsets. Resuspend cells in RPMI 1640 + 0.5% BSA.
-
Compound Pre-incubation: Incubate the lymphocytes with various concentrations of this compound (or vehicle control) for 1-2 hours at 37°C. This allows for receptor modulation.
-
Assay Setup:
-
Add RPMI 1640 + 0.5% BSA containing S1P (e.g., 100 nM) to the lower chamber of the 24-well plate.
-
Add RPMI 1640 + 0.5% BSA without S1P to some wells as a negative control.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated lymphocytes (e.g., 1 x 10^6 cells) in a small volume to the upper chamber of the Transwell insert.
-
-
Migration: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry with counting beads.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the upper chamber.
-
Determine the percentage inhibition of migration for each this compound concentration compared to the vehicle control (in the presence of S1P).
-
Generate a dose-response curve by plotting the percentage inhibition of migration against the this compound concentration and calculate the IC50 value.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Sclerosis Discovery Forum | Inspiring Connections [msdiscovery.org]
- 4. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
Application Notes and Protocols for BMS-986104 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking.[1][2] As a prodrug, this compound is phosphorylated in vivo to its active metabolite, this compound-phosphate (this compound-P), which then acts as a partial agonist at the S1P1 receptor.[1][3] This mechanism of action leads to the internalization and functional antagonism of the S1P1 receptor, thereby preventing the egress of lymphocytes from lymph nodes. This targeted immunomodulation makes this compound a compound of interest for the treatment of autoimmune diseases.[1]
These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, including functional assays to assess its activity on the S1P1 signaling pathway and a protocol for a three-dimensional brain cell culture model to study its potential effects on remyelination.
Mechanism of Action and Signaling Pathway
This compound-P, the active form of the drug, selectively binds to the S1P1 receptor. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of the S1P1 receptor can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and receptor internalization, which are important for regulating downstream cellular processes and receptor desensitization.[1] this compound-P has been shown to be a biased agonist, demonstrating different functional activities in various downstream signaling pathways compared to other S1P1 modulators.[1][4]
Data Presentation
The in vitro pharmacological profile of this compound-phosphate (this compound-P or 3d-P) has been characterized in several functional assays. The following table summarizes the activity of this compound-P in comparison to a reference S1P1 receptor full agonist (FTY720-P or 1-P).
| Assay | Cell Line | Parameter Measured | This compound-P Activity | Reference |
| S1P1 Receptor Binding | CHO cells expressing human S1P1 | Binding Affinity (Ki) | Equipotent to FTY720-P | [1] |
| cAMP Inhibition | CHO cells expressing human S1P1 | EC50 | Full agonist, equipotent to FTY720-P | [1] |
| GTPγS Binding | CHO cells expressing human S1P1 | EC50 and Emax | Partial agonist (81% Emax relative to endogenous ligand) | [1] |
| ERK Phosphorylation | CHO cells expressing human S1P1 | EC50 | Full agonist, ~1000-fold less potent than FTY720-P | [1] |
| S1P1 Receptor Internalization | CHO cells expressing human S1P1 | Emax | Partial agonist | [1] |
Note: Specific EC50 and Ki values for this compound-P are not publicly available in the reviewed literature. The data presented reflects relative potency and efficacy.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
General Cell Culture and this compound Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human S1P1 receptor are recommended for functional assays.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
This compound Preparation: this compound is a prodrug and requires phosphorylation to its active form, this compound-P. For in vitro assays, it is recommended to use the synthetically prepared phosphorylated form. If using the parent compound, cells that endogenously express sphingosine kinase 2 should be used, or the enzyme should be provided. Stock solutions of this compound-P can be prepared in DMSO and stored at -20°C. Final DMSO concentrations in cell-based assays should be kept below 0.1% to avoid toxicity.
Experimental Workflow for In Vitro Assays
cAMP Inhibition Assay
This assay measures the ability of this compound-P to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Materials:
-
S1P1-expressing CHO or HEK293 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound-P
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
-
Protocol:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Replace culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound-P to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for negative controls) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
GTPγS Binding Assay
This assay measures the activation of G proteins by the S1P1 receptor upon binding of this compound-P.
-
Materials:
-
Membranes prepared from S1P1-expressing cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
This compound-P
-
Scintillation counter
-
-
Protocol:
-
In a 96-well plate, add cell membranes, assay buffer, and GDP.
-
Add varying concentrations of this compound-P.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of this compound-P to determine the EC50 and Emax.
-
ERK Phosphorylation Assay
This assay determines the effect of this compound-P on the phosphorylation of ERK1/2.
-
Materials:
-
S1P1-expressing cells
-
Serum-free culture medium
-
This compound-P
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Western blot reagents or cell-based ELISA kit
-
-
Protocol (Western Blot):
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Treat cells with different concentrations of this compound-P for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a secondary antibody.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
-
Quantify band intensities to determine the ratio of phosphorylated to total ERK.
-
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the translocation of the S1P1 receptor from the cell membrane to the cytoplasm upon treatment with this compound-P.
-
Materials:
-
Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP)
-
This compound-P
-
High-content imaging system or fluorescence microscope
-
-
Protocol:
-
Seed S1P1-eGFP expressing cells in a multi-well imaging plate.
-
Treat cells with varying concentrations of this compound-P for 30-60 minutes.
-
Fix the cells with paraformaldehyde.
-
Acquire images using a high-content imaging system.
-
Quantify the amount of receptor internalization by measuring the fluorescence intensity within intracellular vesicles relative to the cell membrane.
-
Determine the Emax for receptor internalization.
-
Three-Dimensional (3D) Brain Spheroid Culture for Remyelination Studies
This compound has been reported to exhibit remyelinating effects in a 3D brain cell culture assay.[5] The following protocol describes the generation of brain spheroids and induction of demyelination to study the effects of this compound on remyelination.
-
Materials:
-
Primary cortical cells from embryonic or neonatal rodents
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Non-adherent round-bottom 96-well plates
-
Lysophosphatidylcholine (LPC) for inducing demyelination
-
This compound-P
-
Myelin basic protein (MBP) antibody for immunostaining
-
-
Protocol:
-
Spheroid Formation:
-
Isolate primary cortical cells from embryonic day 15-18 mouse or rat brains.
-
Create a single-cell suspension.
-
Seed cells in non-adherent round-bottom 96-well plates at a density of 10,000-50,000 cells per well in neural differentiation medium.
-
Culture for 3-4 weeks to allow for spheroid formation and myelination.
-
-
Demyelination:
-
Treat mature spheroids with lysophosphatidylcholine (LPC; e.g., 100 µg/mL) for 18-24 hours to induce demyelination.
-
Wash the spheroids to remove LPC and replace with fresh culture medium.
-
-
This compound Treatment and Remyelination:
-
Treat the demyelinated spheroids with various concentrations of this compound-P.
-
Culture for an additional 1-2 weeks to allow for remyelination.
-
-
Analysis:
-
Fix the spheroids and perform whole-mount immunostaining for myelin basic protein (MBP) to visualize myelinated axons.
-
Acquire images using a confocal microscope and quantify the extent of remyelination by measuring the MBP-positive area or intensity.
-
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound. These assays are essential for understanding its mechanism of action, potency, and potential therapeutic effects. The use of these standardized methods will facilitate the generation of reproducible and comparable data for researchers in the field of drug development and immunology.
References
- 1. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Administration of BMS-986104 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a novel, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown promise in preclinical models of autoimmune diseases.[1][2][3] It functions as a biased agonist, demonstrating partial agonism in receptor internalization and GTPγS assays while acting as a full agonist in cAMP functional assays.[1][4] This unique signaling profile is believed to contribute to its efficacy in reducing lymphocyte counts in peripheral blood, a key mechanism for its therapeutic effect, while potentially offering an improved safety profile compared to other S1P1 modulators.[1][3]
These application notes provide detailed protocols for the preparation and administration of this compound in common animal models used to study its efficacy, namely the T-cell transfer model of colitis and the experimental autoimmune encephalomyelitis (EAE) model in mice. Additionally, this document summarizes key pharmacokinetic and pharmacodynamic data and provides guidance on relevant experimental procedures.
Data Presentation
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the available quantitative data for this compound in mouse models. This information is critical for dose selection and interpretation of experimental results.
Table 1: Pharmacokinetic Parameters of this compound and its Active Phosphate Metabolite (this compound-P) in Mice Following a Single Oral Dose.
| Parameter | This compound | This compound-P |
| Oral Dose (mg/kg) | 1 | 1 |
| Cmax (µM) | 0.021 | 0.049 |
| Tmax (h) | 6.0 | 24 |
| Data from a study in mice.[5] |
Table 2: Pharmacodynamic Effect of this compound on Peripheral Blood Lymphocyte Counts in Mice 24 Hours After a Single Oral Dose.
| Oral Dose (mg/kg) | Mean Lymphocyte Count (x10³/mm³) | % Reduction from Vehicle |
| Vehicle (PEG300) | 5.39 | - |
| 0.5 | Not Reported | Significant Decrease |
| 1.0 | 0.7 | 87% |
| 10 | Not Reported | Significant Decrease |
| 30 | Not Reported | Significant Decrease |
| Data from a study in mice.[5] |
Experimental Protocols
Preparation of this compound for Oral Gavage
The following protocol describes the preparation of a this compound solution for oral administration in mice.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Ethanol (200 proof)
-
d-alpha-tocopheryl polyethylene glycol succinate (TPGS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: In a sterile container, prepare the vehicle by combining the components in the following ratio: 90% PEG300, 5% ethanol, and 5% TPGS.[5]
-
Dissolving this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Final Preparation:
-
Ensure the final solution is clear and free of any particulate matter before administration.
-
Prepare the dosing solution fresh on the day of the experiment if possible. If storage is necessary, store in a tightly sealed container at an appropriate temperature, protected from light, and assess for stability.
-
Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the accurate dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly and steadily administer the this compound solution from the syringe.
-
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.
-
T-Cell Transfer Model of Colitis in Mice
This model is used to evaluate the efficacy of this compound in an inflammatory bowel disease context.
Protocol Outline:
-
Induction of Colitis:
-
Isolate naïve CD4+ T cells (CD4+CD45RBhigh) from the spleens of donor mice (e.g., C57BL/6).
-
Inject the isolated naïve T cells intravenously into immunodeficient recipient mice (e.g., RAG1-/- or SCID mice).
-
-
This compound Administration:
-
Begin oral administration of this compound (at desired doses, e.g., 0.5-30 mg/kg) or vehicle to the recipient mice, typically starting at the time of T-cell transfer or after the onset of clinical signs of colitis.
-
-
Monitoring and Assessment:
-
Monitor the mice regularly for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding.
-
At the end of the study, collect colon tissue for histological analysis to assess inflammation, epithelial damage, and immune cell infiltration.
-
Analyze lymphocyte populations in the spleen, mesenteric lymph nodes, and peripheral blood by flow cytometry.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
This is a widely used model for multiple sclerosis to assess the therapeutic potential of compounds like this compound.
Protocol Outline:
-
Induction of EAE:
-
Immunize mice (e.g., C57BL/6) with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
-
This compound Administration:
-
Initiate daily oral administration of this compound or vehicle either prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical symptoms).
-
-
Monitoring and Assessment:
-
Score the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system (e.g., 0-5 scale).
-
At the end of the experiment, collect spinal cord and brain tissue for histological analysis of inflammation and demyelination.
-
Isolate immune cells from the central nervous system and lymphoid organs for analysis by flow cytometry.
-
Quantification of Peripheral Blood Lymphocytes by Flow Cytometry
This protocol outlines the general steps for quantifying lymphocyte populations in mouse blood.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently conjugated antibodies against mouse lymphocyte markers (e.g., CD45, CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect a small volume of whole blood (e.g., 50-100 µL) from the mice.
-
Lyse the red blood cells using a commercial RBC lysis buffer according to the manufacturer's instructions.
-
Wash the remaining white blood cells with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add the fluorescently conjugated antibodies at their predetermined optimal concentrations.
-
Incubate the cells with the antibodies for 20-30 minutes at 4°C, protected from light.
-
-
Data Acquisition:
-
Wash the stained cells to remove unbound antibodies.
-
Resuspend the cells in PBS for analysis on a flow cytometer.
-
Acquire a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
-
Data Analysis:
-
Use a gating strategy to identify the lymphocyte population based on forward and side scatter properties, followed by gating on CD45+ cells.
-
Within the lymphocyte gate, further delineate T-cell subsets based on the expression of CD3, CD4, and CD8.[4][6]
-
Quantify the absolute number of lymphocytes or the percentage of different lymphocyte subsets.
-
Mandatory Visualizations
Caption: Workflow for colitis model.
Caption: this compound signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: Moving from direct-acting, full agonists to pro-drug, partial agonists in the identification of a differentiated S1P1 modulator with an improved safety profile [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Lymphocyte Count After BMS-986104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator that has been investigated for the treatment of autoimmune diseases.[1][2][3] Its mechanism of action involves agonizing the S1P1R, which leads to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[4][5] This pharmacodynamic effect is central to the therapeutic potential of this compound. Accurate and consistent measurement of lymphocyte counts is therefore a critical component in the preclinical and clinical development of this compound to assess its pharmacodynamics, safety, and efficacy.
These application notes provide detailed protocols for quantifying lymphocyte counts in subjects treated with this compound, utilizing standard hematological and flow cytometric methods.
Data Presentation
The primary pharmacodynamic effect of this compound is a dose-dependent reduction in peripheral blood lymphocyte counts. A Phase I clinical trial (NCT02211469) was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy male subjects.[1][2] A primary objective of this study was to determine if single doses could achieve a sufficient level of lymphopenia, defined as a 50% to 70% reduction in the absolute lymphocyte count (ALC), without significant adverse events.[1][2]
While the full dataset from this trial is not publicly available, the expected effect on lymphocyte counts based on the trial's objectives and the mechanism of action of S1P1R modulators is summarized in the table below. For comparison, a related S1P1R modulator, BMS-986166, has been shown to induce a maximum reduction in ALC of approximately 80%.
Table 1: Expected Change in Absolute Lymphocyte Count (ALC) Following this compound Administration
| Time Point | Expected Mean ALC (cells/μL) | Expected Percent Reduction from Baseline |
| Baseline (Pre-dose) | 2,200 | 0% |
| 24 hours post-dose | 880 | 60% |
| 48 hours post-dose | 770 | 65% |
| 72 hours post-dose | 660 | 70% |
| 7 days post-dose | 880 | 60% |
| 14 days post-dose | 1,320 | 40% |
Note: The values presented are hypothetical based on the stated objectives of clinical trials for S1P1R modulators and are intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1R signaling pathway affected by this compound and the general experimental workflow for measuring lymphocyte counts.
Experimental Protocols
Two primary methods are recommended for measuring lymphocyte counts following treatment with this compound: Complete Blood Count (CBC) for total lymphocyte enumeration and Flow Cytometry for detailed lymphocyte subset analysis.
Protocol 1: Absolute Lymphocyte Count Measurement by Complete Blood Count (CBC)
This protocol outlines the procedure for obtaining an absolute lymphocyte count from a whole blood sample using an automated hematology analyzer.
1. Materials and Equipment:
-
Venipuncture supplies (needle, syringe or vacutainer system)
-
3-4 mL K2 EDTA anticoagulation tubes
-
Automated hematology analyzer (e.g., Sysmex XN series, Beckman Coulter DxH series)
-
Calibrators and quality control materials for the hematology analyzer
-
Sample mixer/rocker
2. Procedure:
-
Sample Collection:
-
Collect 3-4 mL of whole blood via venipuncture into a K2 EDTA tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.
-
Label the tube with the subject identifier, date, and time of collection.
-
-
Sample Handling and Storage:
-
Analyze the sample within 24 hours of collection.
-
If immediate analysis is not possible, store the sample at room temperature (18-25°C). Do not refrigerate or freeze the sample for CBC analysis.
-
-
Instrument Preparation:
-
Perform daily startup and quality control checks on the hematology analyzer according to the manufacturer's instructions.
-
Ensure that the instrument is properly calibrated.
-
-
Sample Analysis:
-
Gently mix the blood sample on a rocker for at least 5 minutes before analysis to ensure homogeneity.
-
Aspirate the sample into the hematology analyzer.
-
The analyzer will automatically perform a complete blood count, including the white blood cell (WBC) count and the lymphocyte percentage.
-
The absolute lymphocyte count is calculated by the instrument (ALC = WBC count × % lymphocytes).
-
-
Data Recording:
-
Record the absolute lymphocyte count (reported in cells/μL or x10^9/L), total WBC count, and lymphocyte percentage.
-
Note any flags or warnings generated by the analyzer.
-
Protocol 2: Lymphocyte Subset Enumeration by Flow Cytometry
This protocol provides a method for identifying and quantifying specific lymphocyte populations (e.g., T cells, B cells, NK cells, and their subsets) using multi-color flow cytometry.
1. Materials and Equipment:
-
Whole blood collected in K2 EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Lysing solution (e.g., BD FACSLysing Solution)
-
Flow cytometer (e.g., BD FACSCanto II, Beckman Coulter CytoFLEX)
-
Flow cytometry tubes
-
Micropipettes
-
Vortex mixer
-
Centrifuge
2. Antibody Panel: A typical immunophenotyping panel for major lymphocyte subsets would include:
-
CD45-PerCP (pan-leukocyte marker)
-
CD3-FITC (T cell marker)
-
CD4-APC (Helper T cell marker)
-
CD8-PE (Cytotoxic T cell marker)
-
CD19-PE-Cy7 (B cell marker)
-
CD16/56-APC-Cy7 (NK cell marker)
3. Staining Procedure:
-
Add 100 μL of well-mixed whole blood to the bottom of a flow cytometry tube.
-
Add the pre-determined optimal volume of each fluorescently conjugated antibody to the tube.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
Add 2 mL of 1X lysing solution to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 2 mL of PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 0.5 mL of PBS for acquisition on the flow cytometer.
4. Flow Cytometer Setup and Acquisition:
-
Perform daily instrument startup, cleaning, and quality control using standardized beads.
-
Set up the appropriate voltage and compensation settings using single-stained controls.
-
Acquire data for each sample, collecting a sufficient number of events (typically 50,000-100,000 events in the lymphocyte gate).
5. Data Analysis:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) characteristics.
-
Further refine the lymphocyte gate using the CD45 vs. SSC plot.
-
From the gated lymphocyte population, identify and quantify the percentages of T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD16/56+).
-
Within the T cell population, determine the percentages of helper T cells (CD3+CD4+) and cytotoxic T cells (CD3+CD8+).
-
Calculate the absolute count of each subset by multiplying its percentage by the absolute lymphocyte count obtained from the CBC.
Conclusion
The protocols outlined in these application notes provide a standardized approach to measuring lymphocyte counts in subjects treated with this compound. Consistent application of these methods is essential for accurately characterizing the pharmacodynamic profile of the drug and for making informed decisions during its development. Adherence to good laboratory practices, including regular instrument calibration and quality control, is crucial for generating reliable and reproducible data.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytometry.org [cytometry.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of BMS-986104 and its Active Metabolite in Rat Blood Lysate
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist under investigation for the treatment of autoimmune diseases.[1] It functions as a prodrug that is metabolized to its pharmacologically active phosphate metabolite, this compound-P.[2] Accurate quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and this compound-P in rat blood lysate.
The method utilizes protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, and chromatographic separation is achieved on a reversed-phase C18 column with an isocratic mobile phase. Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). Stable isotope-labeled internal standards are used to ensure high accuracy and precision.
Signaling Pathway of this compound
This compound, through its active phosphate metabolite, acts as a partial agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR). Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate, or by agonists like this compound-P, primarily couples to the Gαi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt and Ras-MAPK/ERK pathways. These signaling events are crucial for regulating lymphocyte trafficking, which is a key mechanism in the therapeutic effect of S1P1 modulators in autoimmune diseases.
References
Application Notes and Protocols: BMS-986104 for Studying Oligodendrocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986104 is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] While extensively studied for its immunomodulatory effects by sequestering lymphocytes in lymph nodes, emerging evidence highlights a direct role for S1P receptor modulators in the central nervous system (CNS), specifically in promoting oligodendrocyte differentiation and remyelination.[3][4] This makes this compound a valuable tool for investigating the mechanisms of myelination and for the preclinical assessment of therapies aimed at treating demyelinating diseases such as multiple sclerosis.
These application notes provide detailed protocols for utilizing this compound to study oligodendrocyte precursor cell (OPC) differentiation in vitro, methods for quantitative analysis, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound functions as a selective S1P1 receptor partial agonist.[2] In the context of oligodendrocyte lineage cells, S1P receptors, particularly S1P1 and S1P5, play crucial roles in development, differentiation, and survival.[5][6][7] OPCs predominantly express S1P1, and its activation is linked to enhanced differentiation into mature, myelinating oligodendrocytes.[3][5] The binding of this compound to S1P1 on OPCs is believed to initiate downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are known to be critical for oligodendrocyte maturation and survival.[5][6]
Caption: this compound activates S1P1, leading to the stimulation of pro-differentiation signaling pathways.
Data Presentation: Quantitative Analysis of Oligodendrocyte Differentiation
The following table summarizes representative quantitative data from studies using S1P receptor modulators like fingolimod to promote oligodendrocyte differentiation. While specific data for this compound is emerging, these values provide an expected range of efficacy.
| Parameter Assessed | Control (Vehicle) | S1P Modulator Treated | Fold Change / % Increase | Putative Method |
| OPC Differentiation | ||||
| % O4+ Oligodendrocytes | 18 ± 3% | 42 ± 5% | ~133% | Immunocytochemistry |
| % MBP+ Oligodendrocytes | 10 ± 2% | 28 ± 4% | ~180% | Immunocytochemistry |
| Gene Expression (qRT-PCR) | ||||
| Mbp (Myelin Basic Protein) | 1.0 | 3.5 ± 0.4 | 3.5-fold | qRT-PCR |
| Plp1 (Proteolipid Protein 1) | 1.0 | 2.8 ± 0.3 | 2.8-fold | qRT-PCR |
| Olig2 (Oligodendrocyte Transcription Factor 2) | 1.0 | 1.8 ± 0.2 | 1.8-fold | qRT-PCR |
| Myelination (in vitro co-culture) | ||||
| Myelination Index | 0.25 ± 0.05 | 0.55 ± 0.08 | ~120% | Co-culture with DRG neurons |
Note: Data are presented as mean ± SEM and are illustrative, based on published effects of S1P receptor modulators like fingolimod.[8][9][10] Researchers should generate their own data for this compound.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Primary Oligodendrocyte Precursor Cells (OPCs)
This protocol details the methodology for inducing the differentiation of isolated OPCs into mature oligodendrocytes using this compound.
Materials:
-
Primary rat or mouse OPCs
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates/coverslips
-
OPC Proliferation Medium: DMEM/F12, N2 supplement, B27 supplement, PDGF-AA (10 ng/mL), FGF-2 (10 ng/mL)
-
OPC Differentiation Medium: DMEM/F12, N2 supplement, B27 supplement, T3 (Triiodothyronine, 40 ng/mL)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Blocking/Permeabilization Buffer: PBS with 5% Normal Goat Serum and 0.1% Triton X-100
-
Primary Antibodies: Anti-O4 (early oligodendrocyte), Anti-MBP (mature oligodendrocyte), Anti-Olig2 (oligodendrocyte lineage)
-
Fluorescently-labeled Secondary Antibodies
-
DAPI nuclear stain
Procedure:
-
OPC Plating: Culture primary OPCs on PDL/PLO-coated plates in Proliferation Medium. Allow cells to expand for 2-3 days.
-
Initiation of Differentiation:
-
Aspirate the Proliferation Medium.
-
Wash cells once with pre-warmed PBS.
-
Switch to Differentiation Medium.
-
-
Treatment Application:
-
Prepare serial dilutions of this compound in Differentiation Medium to achieve final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Add the prepared media to the cells.
-
-
Incubation: Incubate cells for 3-5 days to allow for differentiation. Replace the medium with fresh medium containing this compound or vehicle every 2 days.
-
Immunocytochemistry:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
Incubate in Blocking/Permeabilization Buffer for 1 hour.
-
Incubate with primary antibodies (e.g., anti-O4, anti-MBP) overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Wash 3 times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto slides for imaging.
-
-
Quantification:
-
Acquire images using a fluorescence microscope.
-
Count the number of O4+ or MBP+ cells and the total number of DAPI+ or Olig2+ cells in multiple random fields.
-
Express the result as the percentage of differentiated oligodendrocytes.
-
Caption: Experimental workflow for in vitro OPC differentiation with this compound.
Protocol 2: Gene Expression Analysis via qRT-PCR
This protocol is for quantifying changes in myelin-related gene expression following this compound treatment.
Materials:
-
OPCs cultured and treated as in Protocol 1
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target genes (Mbp, Plp1, Olig2) and a housekeeping gene (Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Cell Lysis: At the end of the treatment period (e.g., day 3 or 5), wash cells with PBS and lyse directly in the culture plate using RNA lysis buffer.
-
RNA Extraction: Purify total RNA from the cell lysates using an appropriate kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions for each target and housekeeping gene in triplicate. Each reaction should contain cDNA, qPCR master mix, and gene-specific primers.
-
Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the target gene Ct values to the housekeeping gene Ct value (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Concluding Remarks
This compound, as a selective S1P1 receptor modulator, presents a promising avenue for studying oligodendrocyte biology and promoting remyelination. The protocols outlined here provide a robust framework for investigating its pro-differentiative effects in vitro. Researchers should optimize parameters such as cell density, compound concentration, and treatment duration for their specific experimental system. These studies will contribute to a better understanding of S1P1 signaling in the CNS and may aid in the development of novel regenerative therapies for demyelinating disorders.
References
- 1. Investigation of Oligodendrocyte Precursor Cell Differentiation by Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fingolimod increases oligodendrocytes markers expression in epidermal neural crest stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-986104 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of BMS-986104 and its active phosphate metabolite, this compound-P.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS bioanalysis of this compound?
The main challenges in the LC-MS/MS analysis of this compound stem from its nature as a prodrug and the physicochemical properties of its active phosphate metabolite. Key difficulties include:
-
Analyte Stability: this compound can be unstable in biological matrices, potentially leading to inaccurate quantification.[1][2] Both the prodrug and its phosphate metabolite can be susceptible to enzymatic and chemical degradation during sample collection, processing, and storage.
-
Solubility and Extraction: The prodrug and its more polar phosphate metabolite have different solubilities, making their simultaneous and efficient extraction from biological matrices challenging.[3] A specialized extraction method is often required to achieve good recovery for both analytes.[3]
-
Matrix Effects: As with many bioanalytical methods, co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement, affecting the accuracy and precision of the assay.[4][5] This is a critical consideration, especially for achieving low detection limits.
-
In-source Fragmentation: The phosphate metabolite (this compound-P) can be prone to in-source fragmentation in the mass spectrometer, where the phosphate group is lost, potentially interfering with the measurement of the parent prodrug.
Q2: How can I improve the extraction recovery of both this compound and its active phosphate metabolite?
A novel acid and surfactant-assisted protein precipitation method has been shown to be effective for the simultaneous extraction of this compound and this compound-P from tissues.[3] This approach helps to overcome the differing solubilities of the two analytes. For a detailed procedure, refer to the Experimental Protocols section.
Q3: What are the typical validation parameters for an LC-MS/MS method for this compound and its metabolite?
A validated LC-MS/MS method for the simultaneous quantification of this compound and this compound-P in rat blood lysate has demonstrated the following performance characteristics:
| Parameter | This compound | This compound-P |
| Calibration Curve Range | 2.00 - 2000 ng/mL | 4.00 - 4000 ng/mL |
| Regression Model | 1/x² weighted linear | 1/x² weighted linear |
| Intra-assay Precision (%CV) | ≤ 5.0% | ≤ 5.0% |
| Inter-assay Precision (%CV) | ≤ 4.9% | ≤ 4.9% |
| Assay Accuracy (% of nominal) | within ±5.8% | within ±5.8% |
Q4: What is the mechanism of action of this compound?
This compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[3] It is a prodrug that is converted in vivo to its pharmacologically active phosphate form, this compound-P.[3] This active metabolite then acts on the S1P1 receptor.
Below is a diagram illustrating the general signaling pathway of the S1P1 receptor.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its phosphate metabolite.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound-P
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | The polar phosphate group can interact with active sites on the column. Use a column with end-capping or a hybrid particle technology. Consider a mobile phase with a competitive amine or a different pH. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Try to dissolve the final extract in a solvent similar in composition to the initial mobile phase. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Column Degradation | Over time, columns can lose their stationary phase, leading to poor peak shape. Replace the column with a new one. |
Issue 2: High Variability in this compound-P to this compound Ratio
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | The phosphate metabolite may be fragmenting to the parent prodrug in the ion source. Optimize the source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation. |
| Sample Preparation Instability | Dephosphorylation of this compound-P or phosphorylation of this compound may occur during sample processing. Ensure samples are kept cold and processed quickly. Consider the use of phosphatase inhibitors. |
| Matrix Effects | Differential ion suppression or enhancement for the two analytes can lead to inaccurate ratios. Evaluate matrix effects for both analytes and optimize the chromatographic separation to move them away from interfering matrix components. |
Issue 3: Carryover of this compound-P
| Possible Cause | Troubleshooting Step |
| Adsorption to LC System Components | The polar phosphate metabolite can adsorb to metallic surfaces in the LC system. Use a biocompatible LC system or PEEK tubing. |
| Insufficient Needle Wash | The autosampler needle may not be adequately cleaned between injections. Use a strong, appropriate wash solvent in the needle wash protocol. A wash solution containing a small amount of acid or base may be effective. |
| Column Contamination | The analytical column can retain the analyte. Implement a robust column washing step at the end of each run with a strong solvent. |
Below is a logical workflow for troubleshooting carryover issues.
Experimental Protocols
1. Sample Preparation: Acid and Surfactant-Assisted Protein Precipitation
This protocol is adapted from a method developed for the extraction of this compound and this compound-P from rat tissues.[3]
-
Materials:
-
Biological matrix (e.g., blood lysate, tissue homogenate)
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable acid)
-
Surfactant solution (e.g., 1% Triton X-100 in water)
-
Internal Standard (IS) solution (stable isotope-labeled this compound and this compound-P)
-
-
Procedure:
-
To 100 µL of the biological sample, add the internal standard solution.
-
Add 20 µL of the surfactant solution and vortex briefly.
-
Add 400 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Vortex and centrifuge again to pellet any insoluble material.
-
Inject the supernatant onto the LC-MS/MS system.
-
2. LC-MS/MS Analysis
The following is a general LC-MS/MS method based on published information for the analysis of this compound and its phosphate metabolite.[3]
-
Liquid Chromatography:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Isocratic (the specific percentage of A and B should be optimized for adequate retention and separation)
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of analytical standards for this compound, this compound-P, and their respective internal standards.
-
Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature for maximum signal intensity and stability.
-
This technical support center provides a starting point for addressing challenges in the LC-MS/MS analysis of this compound. Method-specific optimization and validation are crucial for obtaining accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: BMS-986104-P Solubility Improvement
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of BMS-986104-P, the active phosphate metabolite of the S1P1 receptor modulator, this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound-P is precipitating out of my aqueous buffer. Why is this happening?
A1: this compound-P, the active phosphate form of the prodrug this compound, is known to have solubility challenges in aqueous solutions. Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer is a common observation for many poorly soluble compounds. This occurs because the compound is no longer soluble in the higher polarity aqueous environment.
Q2: What are the initial steps to troubleshoot the precipitation of this compound-P?
A2: When encountering precipitation, consider these initial troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in your organic solvent (e.g., DMSO) before diluting it into the aqueous buffer.
-
Method of Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to immediate precipitation.
-
Gentle Warming: Warming the final solution to 37°C may help in dissolving the precipitate. However, monitor the stability of the compound at this temperature.
-
Sonication: Use a bath sonicator to break down precipitate particles and aid in their dissolution.
Q3: Are there any recommended reagents to improve the solubility of this compound-P?
A3: Yes, a combination of a surfactant and a weak base has been found to be effective in improving the solubilization of this compound-P. Specifically, the zwitterionic surfactant CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) in combination with Tris (tris(hydroxymethyl)aminomethane), a weak base, can be utilized.
Q4: How does the combination of a surfactant and a weak base improve the solubility of a phosphate compound like this compound-P?
A4: The surfactant, CHAPS, can form micelles that encapsulate the hydrophobic regions of the this compound-P molecule, thereby increasing its apparent solubility in the aqueous medium. The weak base, Tris, helps to maintain a pH at which the phosphate group of this compound-P remains ionized, which is generally more soluble in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound-P.
Visual Troubleshooting Workflow
Below is a workflow to guide you through the troubleshooting process for this compound-P precipitation.
Quantitative Data on Solubility Improvement
While specific quantitative solubility data for this compound-P is not publicly available, the following table provides a representative example of how solubility can be improved using the CHAPS/Tris method. These values are for illustrative purposes to guide experimental design.
| Solvent/Buffer System | Representative Solubility (mg/mL) | Notes |
| Deionized Water | < 0.1 | Exhibits poor aqueous solubility. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Remains poorly soluble in standard physiological buffers. |
| 1% DMSO in PBS, pH 7.4 | 0.1 - 0.5 | Slight improvement with a co-solvent, but may still precipitate at higher concentrations. |
| 10 mM Tris, 0.5% CHAPS, pH 8.0 | 1 - 5 | Significant improvement in solubility is expected with the combination of a weak base and a surfactant. |
Experimental Protocols
Protocol 1: Preparation of a CHAPS/Tris Solubilization Buffer
This protocol describes the preparation of a stock solution of a CHAPS/Tris buffer that can be used to dissolve this compound-P.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 1M Tris Stock Solution:
-
Dissolve 121.14 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to the desired value (e.g., pH 8.0) by slowly adding 1M HCl while monitoring with a pH meter.
-
Bring the final volume to 1 L with deionized water.
-
-
Prepare 10% (w/v) CHAPS Stock Solution:
-
Weigh 10 g of CHAPS and add it to a beaker.
-
Add deionized water to a final volume of 100 mL.
-
Mix gently until the CHAPS is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Prepare the Final CHAPS/Tris Solubilization Buffer (Example: 10 mM Tris, 0.5% CHAPS, pH 8.0):
-
In a suitable container, combine 10 mL of the 1M Tris stock solution (pH 8.0) and 50 mL of the 10% CHAPS stock solution.
-
Add deionized water to a final volume of 1 L.
-
Verify the final pH and adjust if necessary.
-
Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates.
-
Protocol 2: Solubilization of this compound-P using CHAPS/Tris Buffer
This protocol provides a step-by-step guide for dissolving this compound-P for in vitro experiments.
Materials:
-
This compound-P (solid)
-
CHAPS/Tris Solubilization Buffer (from Protocol 1)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound-P into a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of the CHAPS/Tris Solubilization Buffer to the tube.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to facilitate the initial dispersion of the compound.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes. This will help to break up any aggregates and promote dissolution.
-
Visual Inspection: Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat the sonication step for another 10-15 minutes.
-
Final Dilution: Once the compound is fully dissolved, you can proceed with further dilutions in the same CHAPS/Tris buffer or your experimental medium, as required.
Signaling Pathway
This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P. This active metabolite is a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The binding of this compound-P to S1P1 initiates a signaling cascade that has immunomodulatory effects.
Troubleshooting BMS-986104 in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-986104 in in vitro assays. The information is designed to help address common sources of variability and ensure robust and reproducible experimental outcomes.
Introduction to this compound
This compound is a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking.[1][2][3][4][5] It is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, this compound-phosphate (this compound-P).[1][6] A key feature of this compound-P is its ligand-biased signaling, demonstrating potent agonism of the Gαi-mediated pathway (leading to cAMP inhibition) while showing partial agonism for the β-arrestin recruitment pathway.[1][3][6] This biased agonism is thought to contribute to its differentiated safety profile compared to less selective S1P receptor modulators like fingolimod.[1][3][6]
Signaling Pathway of this compound-P at the S1P1 Receptor
References
- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BMS-986104 Concentration for Cell Culture
Welcome to the technical support center for the use of BMS-986104 and other novel S1P1 receptor modulators in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Disclaimer: this compound is a research compound, and specific, peer-reviewed cell culture protocols and cytotoxicity data are not extensively available in the public domain. The following recommendations are based on best practices for working with novel small molecule inhibitors and data from other S1P1 receptor modulators. Researchers should always perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a prodrug, meaning it is converted into its active form, this compound-phosphate, within the cell. This active form then acts as an agonist on the S1P1 receptor, influencing downstream signaling pathways.[3] It has been studied for its potential in treating autoimmune diseases and has shown remyelinating effects in preclinical models.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What is a recommended starting concentration for my experiments?
A3: Since specific data for this compound is limited, a good starting point is to perform a dose-response curve. Based on studies with other S1P1 modulators, a broad range from 0.1 nM to 10 µM could be tested.[6][7][8] For functional assays like lymphocyte migration, optimal concentrations for other S1P1 modulators have been observed around 80 nM.[8]
Q4: How does this compound affect cell signaling?
A4: As an S1P1 receptor agonist, this compound is expected to activate downstream signaling pathways. The S1P1 receptor is primarily coupled to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Activation of the S1P1 receptor can also lead to the activation of the PI3K-Akt-mTOR pathway and influence small GTPases like Rac and Rho, which are involved in cell migration and cytoskeletal rearrangement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect | Concentration too low: The concentration of this compound is insufficient to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). |
| Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. | |
| Cell line insensitivity: The chosen cell line may not express sufficient levels of the S1P1 receptor. | Confirm S1P1 receptor expression in your cell line using qPCR, western blot, or flow cytometry. Consider using a cell line known to express S1P1. | |
| High levels of cell death | Concentration too high: The concentration of this compound is causing cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 for cytotoxicity. Use concentrations well below this value for functional assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| Poor solubility in media | Compound precipitation: this compound may have limited solubility in aqueous media, leading to precipitation. | Visually inspect the media for any precipitate after adding the compound. Consider using a lower concentration or preparing the working solution in media containing serum, as serum proteins can sometimes aid in solubility. |
| Inconsistent results | Inconsistent compound handling: Variability in the preparation of stock and working solutions. | Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Cell passage number: High passage numbers can lead to changes in cell phenotype and responsiveness. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: Example of a Dose-Response Cytotoxicity Assay
This table provides a template for presenting data from a cytotoxicity assay to determine the optimal, non-toxic concentration range of this compound.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 2.5 |
| 0.01 | 98.7 ± 3.1 |
| 0.1 | 97.2 ± 2.8 |
| 1 | 95.5 ± 4.0 |
| 10 | 75.3 ± 5.2 |
| 50 | 40.1 ± 6.8 |
| 100 | 15.8 ± 4.5 |
Table 2: Example of a Lymphocyte Migration Assay
This table demonstrates how to present results from a functional assay, such as a transwell migration assay with primary lymphocytes.
| Treatment | Migrated Cells (Mean ± SD, n=3) | % Inhibition of Migration |
| No Chemoattractant | 500 ± 75 | N/A |
| Chemoattractant (S1P, 80 nM) | 5000 ± 450 | 0 |
| S1P + this compound (1 nM) | 4200 ± 380 | 16% |
| S1P + this compound (10 nM) | 2500 ± 310 | 50% |
| S1P + this compound (100 nM) | 1200 ± 200 | 76% |
| S1P + this compound (1 µM) | 800 ± 150 | 84% |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Cell Viability Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.
Protocol 2: Lymphocyte Migration Assay (Transwell)
This protocol describes a functional assay to assess the effect of this compound on lymphocyte migration.
-
Cell Preparation: Isolate primary lymphocytes or use a lymphocyte cell line. Resuspend the cells in serum-free medium.
-
Assay Setup: Place transwell inserts (with a suitable pore size, e.g., 5 µm) into the wells of a 24-well plate.
-
Chemoattractant and Inhibitor Addition: In the lower chamber, add medium containing a chemoattractant (e.g., 80 nM S1P). In the upper chamber, add the cell suspension pre-incubated with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 3-4 hours).
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye and measuring fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the chemoattractant-only control.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Common Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: BMS-986104 Stability in Cell Culture Media
Disclaimer: Publicly available data on the specific stability of BMS-986104 in common cell culture media such as DMEM or RPMI is limited. The information provided here is based on general principles of small molecule stability in in vitro systems and should be used as a guide. Researchers are strongly encouraged to empirically determine the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is converted in vivo to its pharmacologically active phosphate metabolite, this compound-P. This active form acts as a partial agonist of the S1P1 receptor, leading to its internalization and subsequent degradation. This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes, which is beneficial in autoimmune diseases.
Q2: What are the potential stability issues for this compound in cell culture?
While specific data is unavailable, potential stability issues for this compound and its active phosphate form in cell culture media can be inferred:
-
Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes like esterases and phosphatases that could potentially metabolize this compound or its active form. Furthermore, live cells will have their own metabolic activity that could contribute to the degradation of the compound.
-
pH Instability: The typical pH of cell culture media (7.2-7.4) may affect the stability of this compound, as some small molecules are sensitive to pH changes.
-
Binding to Media Components: this compound may bind to proteins, such as albumin in fetal bovine serum (FBS), or other components in the media. This can reduce its effective concentration and may impact its apparent stability.
-
Adsorption to Plasticware: As with many small molecules, there is a risk of this compound adsorbing to the surface of plastic cell culture plates and tubes, which can lead to a decrease in its concentration in the media.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous solvent such as DMSO. These stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solutions from light.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects.
Troubleshooting Guide
This guide addresses common problems that may be related to the stability of this compound in your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity. | Compound degradation in cell culture media. | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C over your experimental timeframe (see Experimental Protocol below).2. Consider reducing the incubation time if significant degradation is observed.3. Test the compound's activity in serum-free versus serum-containing media to assess the impact of serum components. |
| Compound adsorption to plasticware. | 1. Use low-protein-binding plates and pipette tips.2. Include a control without cells to measure the loss of compound due to non-specific binding. | |
| Inaccurate initial concentration. | 1. Ensure the stock solution is fully dissolved before making dilutions.2. Verify the concentration of the stock solution spectrophotometrically if possible. | |
| High variability between experimental replicates. | Inconsistent handling and storage of the compound. | 1. Aliquot the stock solution to avoid repeated freeze-thaw cycles.2. Ensure consistent timing and temperature for all experimental steps. |
| Degradation during the experiment. | 1. Prepare fresh working solutions of this compound for each experiment.2. Minimize the exposure of the compound to light and elevated temperatures. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility at the working concentration. | 1. Visually inspect the medium for any precipitate after adding the compound.2. If precipitation occurs, try lowering the final concentration of this compound.3. Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI), with and without serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Sterile, low-binding microcentrifuge tubes
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution in your cell culture medium (with and without serum) to your final working concentration (e.g., 1 µM).
-
Prepare a control solution by diluting the stock solution to the same final concentration in PBS.
-
-
Incubation:
-
Aliquot the working solutions into sterile, low-binding microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For the 0-hour time point, collect the sample immediately after preparation.
-
Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile to the collected aliquot.
-
Store the quenched samples at -80°C until analysis.
-
-
Sample Analysis by HPLC:
-
Thaw the samples and centrifuge at high speed to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples using a suitable HPLC method. A generic starting point for a C18 column could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Signaling pathway of this compound as an S1P1 receptor modulator.
Technical Support Center: BMS-986104 Tissue Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the extraction of BMS-986104 and its active phosphate metabolite (this compound-P) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] It is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-P.[3] Its mechanism involves ligand-biased signaling at the S1P1 receptor, which modulates lymphocyte trafficking and has shown efficacy in models of autoimmune diseases.[4][5] this compound is classified as a tetralin.[6]
Q2: What are the main challenges encountered when extracting this compound from tissue?
A2: The primary challenges include the stability of the phosphate metabolite, the solubility of both the parent drug and its metabolite, and achieving efficient extraction from complex biological matrices.[3] The active phosphate metabolite, in particular, can be difficult to solubilize and is susceptible to degradation.
Q3: What type of extraction method is recommended for this compound from tissue?
A3: A novel acid and surfactant-assisted protein precipitation method has been shown to be effective for the extraction of this compound and its phosphate metabolite from rat tissues.[7] This method addresses both solubility and extraction efficiency issues.
Q4: How can I improve the stability of this compound and its phosphate metabolite during extraction?
A4: A stabilization strategy using a cocktail of phosphatase and kinase inhibitors is recommended to ensure the stability of both the prodrug and its active phosphate metabolite during sample collection, storage, and processing.[3]
Q5: Are there specific reagents that can enhance the solubility of this compound-P?
A5: Yes, a combination of a surfactant, such as CHAPS, and a weak base, like Tris, has been found to effectively improve the solubilization of the phosphate drug.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound/BMS-986104-P | Incomplete tissue homogenization. | Ensure tissue is thoroughly homogenized. Visually inspect for any remaining tissue fragments. |
| Inefficient protein precipitation. | Optimize the protein precipitation step. Consider using the recommended acid and surfactant-assisted method.[7] | |
| Poor solubility of analytes. | For this compound-P, add a surfactant (e.g., CHAPS) and a weak base (e.g., Tris) to the extraction solvent.[3] | |
| Degradation of this compound-P | Enzymatic degradation by phosphatases. | Add a cocktail of phosphatase and kinase inhibitors to the homogenization buffer.[3] |
| pH instability. | Maintain a controlled pH throughout the extraction process. | |
| High Variability Between Replicates | Inconsistent sample processing. | Ensure uniform timing and conditions for each sample during homogenization, incubation, and centrifugation. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of interfering substances. | Optimize the chromatographic method to separate analytes from matrix components. |
| Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step after protein precipitation for further cleanup. |
Experimental Protocols
Protocol 1: Acid and Surfactant-Assisted Protein Precipitation for this compound and this compound-P Extraction from Tissue[7]
-
Tissue Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS with a cocktail of phosphatase and kinase inhibitors).
-
Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until no visible tissue particles remain.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 1.5 mL of precipitation solution (e.g., acetonitrile containing 0.1% formic acid and a surfactant like CHAPS).
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: this compound is converted to its active form which then partially agonizes the S1P1 receptor.
Caption: A streamlined workflow for the extraction of this compound from tissue samples.
Caption: A decision tree to troubleshoot low recovery of this compound during tissue extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cardiovascular Safety of BMS-986104 (Ozanimod) and Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profiles of two sphingosine-1-phosphate (S1P) receptor modulators: BMS-986104 (ozanimod) and fingolimod. The information is compiled from preclinical and clinical trial data to assist researchers and drug development professionals in understanding the cardiovascular risk profiles of these two therapies.
Introduction
Fingolimod, the first-in-class S1P receptor modulator, is an effective oral treatment for relapsing forms of multiple sclerosis. However, its use is associated with cardiovascular side effects, including a transient, dose-dependent reduction in heart rate (bradycardia) and atrioventricular (AV) block, particularly after the first dose.[1][2] These effects are attributed to its non-selective agonism of S1P receptor subtypes, including S1P1 and S1P3, which are expressed on cardiac myocytes.[[“]][4]
This compound, also known as ozanimod, is a next-generation, selective S1P1 and S1P5 receptor modulator.[5] It was developed to retain the therapeutic efficacy of S1P modulation while minimizing cardiovascular adverse events by avoiding significant interaction with the S1P3 receptor, which is implicated in the cardiac effects of fingolimod.[5] Preclinical data suggested a differentiated and improved cardiovascular safety profile for this compound compared to fingolimod.[5]
Quantitative Comparison of Cardiovascular Safety Data
The following tables summarize the key cardiovascular safety findings for this compound (ozanimod) and fingolimod from their respective clinical trial programs.
Table 1: Effects on Heart Rate
| Parameter | This compound (Ozanimod) | Fingolimod |
| Mean Change in Heart Rate | -0.2 beats per minute (bpm) decrease from pretreatment to hour 6 (TRUE NORTH trial)[1] | Average decrease of 7-8 bpm, with nadir reached at 4-5 hours post-first dose[6][7] |
| Incidence of Bradycardia (HR < 45 bpm) | 2 patients in the TRUE NORTH trial (resolved without treatment modification)[1] | 0.9% of patients in the START study[8] |
| Maximum Heart Rate Reduction | Not explicitly reported as a mean maximum reduction. | Mean maximum reduction of 8-11 bpm below baseline in phase 3 trials[9] |
Table 2: Effects on Atrioventricular (AV) Conduction
| Parameter | This compound (Ozanimod) | Fingolimod |
| First-Degree AV Block | No increased incidence reported in the RADIANCE trial[10] | 4.7% of patients on 0.5 mg fingolimod in pooled phase III data[11] |
| Second-Degree AV Block (Mobitz Type I) | No increased incidence reported in the RADIANCE trial[10] | 0.2% of patients on 0.5 mg fingolimod in pooled phase III data[11] |
| Second-Degree AV Block (Mobitz Type II) or Third-Degree AV Block | No second-degree Mobitz type II or third-degree AV block events reported in the TRUE NORTH trial[1] | One case of asymptomatic third-degree AV block reported in the START study[8] |
Table 3: Effects on Blood Pressure
| Parameter | This compound (Ozanimod) | Fingolimod |
| Systolic Blood Pressure | Mean increase of 5.1 mm Hg at week 52 (TRUE NORTH trial)[1] | Mild sustained increase in mean arterial blood pressure reported[12] |
| Diastolic Blood Pressure | Mean increase of 2.2 mm Hg at week 52 (TRUE NORTH trial)[1] | 2-3 mmHg increase observed after the first dose[6][7] |
| Hypertension (Adverse Event) | 4-5% in the fingolimod groups in the FREEDOMS and TRANSFORMS trials[13] | 6% of patients in the TRUE NORTH OLE[14] |
Experimental Protocols
This compound (Ozanimod) Cardiovascular Safety Assessment (TRUE NORTH study)
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with moderately to severely active ulcerative colitis.[1]
-
Cardiovascular Monitoring:
-
Electrocardiograms (ECGs): Performed at screening, day 1, week 10, and week 52.
-
Heart Rate and Blood Pressure: Monitored at every visit.
-
First-Dose Monitoring: Heart rate was assessed from pretreatment to 6 hours post-dose on day 1.[1]
-
-
Key Exclusion Criteria: Resting heart rate < 55 bpm, recent cardiovascular events, and prolonged corrected QT interval.[9]
Fingolimod Cardiovascular Safety Assessment (FREEDOMS and TRANSFORMS studies)
-
Study Design: International, multicenter, randomized, double-blind trials in patients with relapsing-remitting multiple sclerosis.[15]
-
Cardiovascular Monitoring:
-
First-Dose Monitoring: Required for at least 6 hours with hourly pulse and blood pressure measurements.[16][17] An ECG is performed before and 6 hours after the first dose.[16][17] In the European Union, continuous telemetry monitoring is recommended.[11]
-
Extended Monitoring: Recommended for patients at higher risk for bradycardia, including those with severe bradycardia after the first dose, certain pre-existing conditions, or those on concurrent heart-rate-lowering medications.[16]
-
-
Key Exclusion Criteria: Patients with moderate to severe cardiovascular disease were excluded from the pivotal trials.[15] Fingolimod is now contraindicated in patients with certain pre-existing cardiac conditions.[18]
Signaling Pathways and Cardiovascular Effects
The differential cardiovascular effects of this compound (ozanimod) and fingolimod can be attributed to their distinct S1P receptor selectivity profiles. Fingolimod's agonism of the S1P3 receptor in addition to S1P1 is thought to contribute to its more pronounced cardiac effects.
References
- 1. Cardiovascular Safety of Ozanimod in Patients With Ulcerative Colitis: True North and Open-Label Extension Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of fingolimod: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Update on the cardiovascular profile of fingolimod in the therapy of relapsing-remitting multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Monitoring Study on Electrocardiographic Assessments and Cardiac Events After Fingolimod First Dose—Possible Predictors of Cardiac Outcomes [frontiersin.org]
- 9. Long-Term Cardiac Safety of Ozanimod in a Phase 3 Clinical Program of Ulcerative Colitis and Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of the selective sphingosine 1-phosphate receptor modulator ozanimod in relapsing multiple sclerosis (RADIANCE): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initiating oral fingolimod treatment in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular Effects of Fingolimod Are Mostly Transient | MDedge [mdedge.com]
- 14. researchgate.net [researchgate.net]
- 15. Cardiovascular Effects of Fingolimod Are Mostly Transient | MDedge [ma1.mdedge.com]
- 16. FDA Safety Changes: Fingolimod Label Updated With Heart-Related Contraindications [medscape.org]
- 17. fda.gov [fda.gov]
- 18. gov.uk [gov.uk]
A Comparative Guide to BMS-986104 and Ozanimod: S1P Receptor Selectivity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor modulators BMS-986104 and ozanimod, with a focus on their receptor selectivity. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes, particularly in the immune system. Modulation of S1P receptors, especially S1P receptor subtype 1 (S1P1), has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis and ulcerative colitis. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these modulators prevent the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory response.
This guide focuses on two such modulators: this compound, a clinical-stage compound, and ozanimod, an approved therapeutic. A key differentiator among S1P receptor modulators is their selectivity profile across the five known S1P receptor subtypes (S1P1-5), which can influence their efficacy and safety profiles.
S1P Receptor Selectivity Profile
The selectivity of this compound and ozanimod for the different S1P receptor subtypes has been characterized using various in vitro assays. The following tables summarize the available quantitative data on their binding affinities and functional potencies.
Table 1: Functional Activity (EC50, nM) of Ozanimod and this compound-P across S1P Receptor Subtypes in GTPγS Binding Assays
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Ozanimod | 0.27 ± 0.04 | >10000 | >10000 | >10000 | 5.7 ± 0.6 |
| This compound-P | 0.901 ± 0.358 | Data not available | No activity (antagonist mode) | Data not available | Data not available |
Data for ozanimod from a [35S]GTPγS binding assay.[1] Data for this compound-P from a [35S]GTPγS binding assay. This compound is a prodrug, and this compound-P is its active phosphate metabolite.[2]
Table 2: Binding Affinity (Kd or Ki, nM) of Ozanimod and S1P1 Binding of this compound-P
| Compound | S1P1 | S1P5 |
| Ozanimod (Kd) | 0.63 | 3.13 |
| This compound-P (Binding) | Equipotent to Fingolimod-P | Data not available |
Data for ozanimod from a competitive radioligand binding assay using [3H]-ozanimod.[1] this compound-P is reported to be equipotent to fingolimod-phosphate in an S1P1 binding assay.[2]
Ozanimod demonstrates high selectivity for S1P1 and S1P5 receptors, with no significant activity at S1P2, S1P3, or S1P4 receptors at concentrations up to 10,000 nM.[1] this compound is characterized as a potent and selective S1P1 receptor modulator.[2][3][4][5][6] Its active phosphate metabolite, this compound-P, shows potent activity at the S1P1 receptor.[2] While a complete selectivity panel across all five S1P receptors for this compound-P is not publicly available, it has been shown to lack activity at the S1P3 receptor.[2] Notably, one publication has referred to this compound as a modulator of S1P1, S1P4, and S1P5, suggesting a broader selectivity profile, though quantitative data for S1P4 and S1P5 are not provided.[6]
Functional Characterization
Beyond binding affinity, the functional response elicited by these modulators at the S1P1 receptor is a critical aspect of their pharmacological profile.
This compound is described as a "differentiated" S1P1 receptor modulator that exhibits biased signaling.[2][4] Its active phosphate, this compound-P, acts as a:
-
Full agonist in a cAMP inhibition assay, equipotent to the active form of fingolimod (fingolimod-P).[2]
-
Partial agonist in a GTPγS binding assay, with a maximal efficacy of 81% relative to the endogenous ligand S1P.[2]
-
Partial agonist in a receptor internalization assay.[2]
-
Significantly weaker partial agonist in an ERK phosphorylation assay compared to fingolimod-P.[2]
This biased signaling profile may contribute to its improved preclinical safety profile concerning cardiovascular and pulmonary effects compared to full agonists.[2]
Ozanimod acts as a potent agonist at both S1P1 and S1P5 receptors.[1] Its agonism at S1P1 leads to receptor internalization, which is the basis for its mechanism of action in sequestering lymphocytes in the lymph nodes.[7]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and ozanimod.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target S1P receptor subtype are prepared from recombinant cell lines.
-
Assay Buffer: A suitable buffer containing ions and other reagents to ensure optimal binding conditions is prepared.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-ozanimod) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., ozanimod or this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the target S1P receptor subtype are used.
-
Assay Buffer: A buffer containing GDP, MgCl2, and other components is prepared.
-
Incubation: The cell membranes are incubated with varying concentrations of the test compound (agonist) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Stimulation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated, and the [35S]GTPγS-bound G proteins are separated from the unbound nucleotide, usually by filtration.
-
Detection: The amount of radioactivity on the filters is quantified.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) of the agonist are determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P receptor signaling pathway and the general workflow for determining S1P receptor selectivity.
Figure 1: S1P Receptor Signaling Pathway.
Figure 2: Workflow for S1P Receptor Selectivity.
Conclusion
Both this compound and ozanimod are potent S1P receptor modulators with distinct selectivity profiles that likely contribute to their respective pharmacological characteristics. Ozanimod is a selective S1P1 and S1P5 receptor agonist. This compound is a selective S1P1 receptor modulator with a differentiated, biased signaling profile and a lack of activity at the S1P3 receptor. While there are indications that this compound may also modulate S1P4 and S1P5, a complete quantitative selectivity panel is not publicly available, which limits a direct, comprehensive comparison of its selectivity profile against that of ozanimod. The provided data and experimental methodologies offer a foundation for researchers to understand the key differences between these two compounds and guide further investigation.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: BMS-986104 vs. Siponimod in Neurological Models
In the landscape of next-generation Sphingosine-1-Phosphate (S1P) receptor modulators for autoimmune and neurological disorders, BMS-986104 and siponimod have emerged as significant contenders. While clinical trials provide the ultimate test of therapeutic potential, a deep dive into their preclinical performance offers invaluable insights for researchers and drug developers. This guide provides a comparative analysis of this compound and siponimod, focusing on their efficacy, mechanism of action, and safety in relevant preclinical models.
At a Glance: Key Compound Characteristics
| Feature | This compound | Siponimod |
| Primary Target(s) | Selective S1P1 Receptor Modulator | S1P1 and S1P5 Receptor Modulator |
| Mechanism of Action | Functional antagonism of S1P1, leading to lymphocyte sequestration in lymph nodes. | Functional antagonism of S1P1, leading to lymphocyte sequestration, and potential direct effects on CNS cells via S1P1 and S1P5.[1] |
| Prodrug | Yes (converted to active phosphate metabolite this compound-P)[2] | No |
| Key Preclinical Models | T-cell transfer colitis, Experimental Autoimmune Encephalomyelitis (EAE)[2] | EAE, Cuprizone-induced demyelination, in vitro microglial and astrocyte cultures[1][3][4] |
| Reported Advantages | Improved cardiovascular and pulmonary safety profile compared to first-generation S1P modulators (e.g., fingolimod).[2][5] | Demonstrated pro-remyelinating and neuroprotective effects in addition to immunomodulation.[6][7] |
Efficacy in Preclinical Models of Neuroinflammation and Demyelination
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a cornerstone for evaluating therapies for multiple sclerosis. Both compounds have demonstrated efficacy in this model.
This compound: Published research indicates that this compound is effective in a mouse EAE model, with efficacy comparable to fingolimod (FTY720).[2] However, specific quantitative data on the reduction of clinical scores at various doses are not detailed in the available literature.
Siponimod: Siponimod has been shown to ameliorate the clinical course of EAE.[8] In a chronic EAE model, therapeutic treatment with siponimod improved clinical severity, reduced demyelination and neuroaxonal damage, and diminished CNS T-cell infiltration.[4] In one study, intracerebroventricular infusion of siponimod (0.45 μ g/day ) resulted in a significant beneficial effect on EAE clinical scores with minimal impact on peripheral lymphocyte counts, suggesting a direct CNS effect.[9] Furthermore, siponimod treatment led to a dose-dependent increase in regulatory T cell frequency in the blood of EAE mice.
Remyelination Models
The ability to promote remyelination is a key therapeutic goal in demyelinating diseases.
This compound: this compound has been reported to exhibit excellent remyelinating effects in an in vitro lysophosphatidylcholine (LPC)-induced demyelination assay using a three-dimensional brain cell culture.[2] Quantitative data from these assays are not publicly available.
Siponimod: In the cuprizone-induced demyelination model, siponimod treatment has been shown to significantly increase spontaneous remyelination.[1] One study reported a 16% to 26% increase in remyelination in siponimod-treated mice compared to controls, as measured by quantitative immunohistochemistry.[1] Another study using Luxol Fast Blue staining to quantify the myelinated area in the corpus callosum found a significant increase in myelination at both early and late remyelination stages in siponimod-treated mice compared to the untreated cuprizone group.[3]
Effects on CNS Glial Cells and Cytokine Production
The interaction of these compounds with microglia and astrocytes is crucial for their neuroprotective potential.
This compound: Data on the direct effects of this compound on cytokine production by microglia and astrocytes are not available in the reviewed literature.
Siponimod: Siponimod has been shown to directly modulate the response of microglia and astrocytes to pro-inflammatory stimuli. In vitro studies have demonstrated that siponimod can reduce the release of the pro-inflammatory cytokines IL-6 and RANTES from activated microglial cells.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways of Siponimod and this compound.
Caption: Experimental workflows for EAE and Cuprizone models.
Experimental Protocols
T-Cell Transfer Model of Colitis
This model is utilized to assess the immunomodulatory effects of compounds in the context of T-cell-driven inflammation.
-
Animals: Immunodeficient mice (e.g., RAG1-/- or SCID) are used as recipients. Donor mice are typically wild-type syngeneic animals.
-
T-Cell Isolation: CD4+ T cells are isolated from the spleens of donor mice. A specific pathogenic subpopulation, CD4+CD45RBhigh naive T cells, is further purified using fluorescence-activated cell sorting (FACS).
-
Cell Transfer: A defined number of CD4+CD45RBhigh T cells (typically 0.5 x 10^6 cells) are injected intraperitoneally into the recipient immunodeficient mice.
-
Disease Induction and Monitoring: Mice develop colitis over a period of 5-8 weeks, characterized by weight loss, diarrhea, and histological signs of intestinal inflammation.
-
Treatment: this compound or a vehicle control is administered to the mice, typically starting before or at the onset of clinical signs.
-
Readouts: Efficacy is assessed by monitoring body weight, stool consistency, and histological scoring of colonic inflammation.
Cuprizone-Induced Demyelination and Remyelination
This model is employed to evaluate the potential of compounds to promote remyelination.
-
Animals: Typically, C57BL/6 mice are used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% to 0.3% cuprizone for 5 to 6 weeks to induce demyelination, particularly in the corpus callosum.[3]
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination to occur.
-
Treatment: During the remyelination phase, mice are treated with siponimod or a vehicle control.
-
Assessment of Remyelination: At various time points, brains are collected for histological analysis. Remyelination is quantified by staining for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., MBP, Olig2). The area of myelination in the corpus callosum is measured and compared between treatment groups.[3]
In Vitro Microglia/Astrocyte Cytokine Release Assay
This assay is used to determine the direct effects of compounds on glial cell activation.
-
Cell Culture: Primary microglia or astrocytes are isolated from neonatal rodent brains, or immortalized cell lines are used.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and cytokine release.
-
Treatment: Cells are pre-treated with or co-treated with different concentrations of the test compound (e.g., siponimod).
-
Cytokine Measurement: After a specific incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
Readout: The ability of the compound to reduce the production of pro-inflammatory cytokines compared to the stimulated, untreated control is determined.
Conclusion
Both this compound and siponimod demonstrate promising preclinical profiles as S1P receptor modulators. This compound stands out for its selectivity for S1P1 and its favorable safety profile in preclinical cardiovascular and pulmonary models. Siponimod, with its dual S1P1/S1P5 mechanism, shows compelling evidence for not only immunomodulatory effects but also direct pro-remyelinating and neuroprotective actions within the CNS.
The absence of direct comparative preclinical studies necessitates a cautious interpretation of their relative efficacy. Future research, ideally including head-to-head comparisons in standardized preclinical models, will be crucial to fully elucidate the distinct therapeutic advantages of each compound and to guide their clinical development and application in treating neuroinflammatory and demyelinating diseases.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Therapeutic effect of combination vitamin D3 and siponimod on remyelination and modulate microglia activation in cuprizone mouse model of multiple sclerosis [frontiersin.org]
- 4. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-986104 and First-Generation S1P Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral therapeutics that have revolutionized the management of autoimmune diseases, particularly relapsing forms of multiple sclerosis (MS).[1][2] The first-generation S1P modulator, fingolimod, demonstrated the clinical potential of this therapeutic class.[3][4] However, its non-selective receptor binding profile has been associated with a range of side effects.[4][5] This has spurred the development of next-generation modulators with improved selectivity and safety profiles. BMS-986104 is a novel, selective S1P receptor 1 (S1P1) modulator designed to offer a more favorable benefit-risk profile compared to its predecessors.[6][7][8] This guide provides a detailed comparison of this compound and first-generation S1P modulators, with a focus on experimental data to inform research and drug development professionals.
Mechanism of Action: A Tale of Selectivity
S1P receptor modulators function by binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes.[1][9] This sequestration of lymphocytes reduces their infiltration into the central nervous system, thereby mitigating the inflammatory cascade characteristic of autoimmune diseases like MS.[1]
First-generation S1P modulators, such as fingolimod, are non-selective and bind to multiple S1P receptor subtypes, including S1P1, S1P3, S1P4, and S1P5.[10] While agonism at S1P1 is responsible for the therapeutic effect of lymphocyte retention, off-target binding to other subtypes, particularly S1P3, has been linked to adverse effects such as bradycardia.[6][10]
This compound, in contrast, is a potent and selective S1P1 receptor modulator.[8][11] Preclinical studies have shown that this compound demonstrates ligand-biased signaling at the S1P1 receptor, which may contribute to its differentiated safety profile.[6][7] This selectivity for S1P1 is a key advantage, aiming to retain the therapeutic efficacy of lymphocyte modulation while minimizing off-target side effects.[12][13]
Figure 1: Receptor Selectivity Comparison
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and first-generation S1P modulators based on available preclinical and clinical data.
Table 1: Receptor Selectivity Profile
| Compound | S1P1 (pEC50) | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound derivative | 8.7[14] | Not specified | Not specified | Not specified | Not specified |
| Fingolimod | Binds to S1P1, S1P3, S1P4, S1P5[10] | No significant activity | Binds | Binds | Binds |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Fingolimod |
| Half-life (t½) | ~18 days (in clinic)[8] | 6-9 days[15][16] |
| Bioavailability | Not specified | >90%[15][17] |
| Time to max concentration (Tmax) | Not specified | 12-16 hours[15] |
Table 3: Pharmacodynamic Profile (Lymphocyte Reduction)
| Compound | Dose | Maximum Lymphocyte Reduction |
| This compound | Single ascending doses | 50% to 70% reduction targeted[18] |
| Fingolimod | 0.5 mg/day | ~70% reduction from baseline[19][20] |
Table 4: Preclinical Safety Profile
| Adverse Effect | This compound | Fingolimod |
| Cardiovascular (Bradycardia) | Differentiated from fingolimod in terms of cardiovascular safety in preclinical studies[6][7] | Dose-dependent reduction in heart rate observed within hours of the first dose[5][6] |
| Pulmonary | Differentiated from fingolimod in terms of pulmonary safety in preclinical studies[6][12] | Associated with a mild decrease in forced expiratory volume[21] |
Experimental Protocols
S1P Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to S1P receptors.
-
Objective: To determine the inhibitory concentration (IC50) of test compounds against the binding of a radiolabeled ligand to S1P receptors.
-
Materials:
-
Membrane preparations from cells overexpressing human S1P receptors (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Test compounds (this compound, fingolimod phosphate).
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[22]
-
96-well filtration plates.
-
-
Procedure:
-
Test compounds are serially diluted.
-
Membrane preparations are incubated with the test compound and the radioligand.
-
The mixture is incubated to allow for competitive binding.
-
The reaction is terminated by rapid filtration through the filtration plates to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
-
Objective: To determine the potency (EC50) and efficacy of test compounds in stimulating G-protein activation.
-
Materials:
-
Membrane preparations from cells overexpressing S1P receptors.
-
[³⁵S]GTPγS.
-
Test compounds.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA).[23]
-
-
Procedure:
-
Membrane preparations are incubated with the test compound and a fixed concentration of [³⁵S]GTPγS.
-
The binding of [³⁵S]GTPγS to G-proteins is initiated by the addition of GDP.
-
The reaction is incubated and then terminated by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
EC50 and maximal activation values are determined from dose-response curves.
-
Lymphocyte Trafficking in a Mouse Model
This in vivo assay assesses the effect of S1P modulators on lymphocyte egress from lymphoid organs.
-
Objective: To evaluate the in vivo efficacy of test compounds in inducing lymphopenia.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Test compounds formulated for oral administration.
-
Flow cytometer for lymphocyte counting.
-
-
Procedure:
-
Mice are orally administered with the test compound or vehicle.
-
Blood samples are collected at various time points post-administration.
-
Absolute lymphocyte counts are determined using a hematology analyzer or by flow cytometry.
-
The percentage reduction in lymphocyte count compared to baseline or vehicle-treated animals is calculated.
-
Figure 2: S1P1 Receptor Signaling
Advantages of this compound
Based on the available data, this compound presents several key advantages over first-generation S1P modulators:
-
Enhanced Selectivity: By specifically targeting the S1P1 receptor, this compound is designed to minimize off-target effects associated with non-selective S1P modulators.[8][11]
-
Improved Cardiovascular Safety Profile: Preclinical studies suggest a reduced risk of bradycardia with this compound compared to fingolimod, a significant concern with first-generation agents.[6][7][8]
-
Potential for a Better Overall Safety Profile: The improved selectivity and preclinical safety data suggest that this compound may have a more favorable overall safety and tolerability profile.[6][12]
-
Equivalent Preclinical Efficacy: In a T-cell transfer model of colitis, this compound demonstrated efficacy equivalent to that of fingolimod, indicating that its enhanced selectivity does not compromise its therapeutic potential.[6][7]
Figure 3: Advantage-Disadvantage Comparison
Conclusion
This compound represents a significant advancement in the development of S1P receptor modulators. Its high selectivity for the S1P1 receptor, coupled with a promising preclinical safety profile, positions it as a potentially superior alternative to first-generation agents like fingolimod. The targeted mechanism of action of this compound holds the promise of achieving the desired immunomodulatory effects while minimizing the off-target adverse events that have been a concern with earlier S1P modulators. Further clinical investigation is warranted to fully elucidate the clinical benefits of this compound in the treatment of autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. msviewsandnews.org [msviewsandnews.org]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of fingolimod: Relevance, detection and approach | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 6. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Preliminary Study of Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Dogs | In Vivo [iv.iiarjournals.org]
- 12. Aryl Ether-Derived Sphingosine-1-Phosphate Receptor (S1P1) Modulators: Optimization of the PK, PD, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics of Fingolimod - ProQuest [proquest.com]
- 18. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 19. neurology.org [neurology.org]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors and Other Therapeutics in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging class of Bruton's Tyrosine Kinase (BTK) inhibitors, with a focus on investigational compounds like BMS-986104 (though public information on this specific compound is limited, the guide will focus on the broader, well-documented class of BTK inhibitors like Tolebrutinib and Evobrutinib), against established multiple sclerosis (MS) therapeutics. The comparison covers mechanisms of action, clinical efficacy, safety data, and the experimental protocols used to generate this evidence.
Introduction to Therapeutic Strategies in Multiple Sclerosis
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1] Therapeutic strategies have evolved significantly, moving from broad immunomodulators to highly specific targeted therapies. Current treatments primarily aim to reduce the frequency and severity of relapses and slow disability progression.[2] Key classes of MS therapeutics include Sphingosine-1-Phosphate (S1P) receptor modulators and anti-CD20 monoclonal antibodies, which serve as important benchmarks for emerging therapies like BTK inhibitors.[3][4]
Mechanism of Action: A Head-to-Head Comparison
Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Tolebrutinib, Evobrutinib)
BTK inhibitors are a novel class of oral medications being investigated for MS.[5] Bruton's tyrosine kinase is a crucial enzyme in the signaling pathways of B cells and myeloid cells like microglia.[6][7][8] By blocking BTK, these inhibitors are thought to modulate the activation and function of these key immune cells, which are implicated in both the inflammatory and progressive aspects of MS.[5][9] This dual action on both peripheral and CNS-resident immune cells is a distinguishing feature of this class.[10][11]
// Edges BCR -> LYN [label="Antigen\nBinding"]; LYN -> BTK [label="Phosphorylates"]; BTK -> PLCg2 [label="Phosphorylates"]; PLCg2 -> {DAG, IP3} [label="Hydrolyzes PIP2"]; DAG -> PKC; IP3 -> Ca; {PKC, Ca} -> NFkB; NFkB -> Gene;
Inhibitor -> BTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } caption: BTK Signaling Pathway Inhibition.
S1P Receptor Modulators (e.g., Siponimod)
Siponimod is an oral therapeutic that selectively binds to sphingosine-1-phosphate receptor subtypes 1 and 5 (S1P1, S1P5).[12][13] Its primary mechanism involves acting as a functional antagonist on S1P1 receptors on lymphocytes.[13] This prevents lymphocytes from egressing out of lymph nodes, thereby reducing their infiltration into the CNS and mitigating inflammation.[12][14] Preclinical studies also suggest a direct neuroprotective role within the CNS.[1][13]
// Edges S1P1R -> S1P_gradient [label="Senses Gradient,\nPromotes Egress", dir=back, style=dashed]; Modulator -> S1P1R [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Binds & Internalizes\n(Functional Antagonism)"]; Lymphocyte -> Blood [label="Egress Blocked", color="#EA4335", style=dotted, penwidth=2]; } caption: S1P Receptor Modulation Mechanism.
Anti-CD20 Monoclonal Antibodies (e.g., Ocrelizumab)
Ocrelizumab is a humanized monoclonal antibody administered via infusion that selectively targets and depletes CD20-expressing B cells.[15][16] The CD20 antigen is present on pre-B cells, mature, and memory B cells, but not on stem cells or antibody-producing plasma cells.[17] This targeted depletion reduces B-cell-mediated inflammation, antigen presentation, and autoantibody production, which are key pathogenic processes in MS.[16][17] The proposed mechanisms for B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[18][19]
// Edges Ocrelizumab -> B_Cell [label="Binds to CD20"]; B_Cell -> {ADCC, CDC} [label="Triggers"]; {ADCC, CDC} -> Depleted_Cell; } caption: Anti-CD20 B-Cell Depletion.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from pivotal clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and baseline characteristics.
Table 1: Efficacy of BTK Inhibitors in Relapsing MS (RMS) and Progressive MS (SPMS)
| Therapeutic | Trial | Phase | Comparator | Primary Endpoint | Result | Citation(s) |
| Tolebrutinib | GEMINI 1 & 2 | III | Teriflunomide | Annualized Relapse Rate (ARR) | Did not show superiority over teriflunomide. | [20][21] |
| 6-month Confirmed Disability Worsening (CDW) | 29% lower risk of CDW vs. teriflunomide (pooled analysis). | [9][22] | ||||
| Tolebrutinib | HERCULES | III | Placebo | 6-month Confirmed Disability Progression (CDP) | 31% lower risk of CDP vs. placebo in non-relapsing SPMS. | [9][20] |
| Evobrutinib | Phase II | II | Placebo | T1 Gadolinium-Enhancing (Gd+) Lesions | Significant reduction in T1 Gd+ lesions vs. placebo. | [11][23] |
Table 2: Efficacy of S1P Modulators and Anti-CD20 Antibodies in MS
| Therapeutic | Trial | Phase | Comparator | Primary Endpoint | Result | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Siponimod | EXPAND | III | Placebo | 3-month Confirmed Disability Progression (CDP) | 21% relative risk reduction in CDP vs. placebo in SPMS. |[1] | | | | | | Annualized Relapse Rate (ARR) | 55% relative reduction in ARR vs. placebo. |[1] | | Ocrelizumab | OPERA I & II | III | Interferon beta-1a | Annualized Relapse Rate (ARR) | 46-47% lower ARR vs. interferon beta-1a in RMS. |[4] | | | | | | 12-week Confirmed Disability Progression (CDP) | 40% lower risk of CDP vs. interferon beta-1a. |[4] |
Table 3: Comparative Safety and Tolerability Profile
| Therapeutic Class | Common Adverse Events | Serious Adverse Events of Note | Citation(s) |
| BTK Inhibitors | Headache, upper respiratory tract infections, nasopharyngitis. | Drug-induced liver injury (observed in some trials, leading to increased monitoring). | [22][24] |
| S1P Modulators | Headache, hypertension, liver enzyme elevation, bradycardia (especially on first dose). | Macular edema, increased risk of infections. | [14][25] |
| Anti-CD20 mAbs | Infusion-related reactions, upper respiratory tract infections. | Increased risk of infections, potential increased risk of malignancy. | [16] |
Experimental Protocols and Trial Design
The evaluation of MS therapeutics relies on rigorously designed clinical trials. Phase II trials often use MRI-based endpoints as primary outcomes, while Phase III trials focus on clinical endpoints like relapse rates and disability progression.[26][27]
Key Methodologies in MS Clinical Trials
-
Patient Population: Typically includes adults (e.g., 18-60 years) diagnosed with relapsing-remitting MS (RRMS) or secondary progressive MS (SPMS) based on established criteria (e.g., McDonald criteria).[26][28] Enrollment often requires evidence of recent disease activity, such as relapses or new MRI lesions.[28]
-
Study Design: Most pivotal trials are randomized, double-blind, and controlled.[26] Early phase trials may use a placebo control, while later phase trials increasingly use an active comparator (an already approved MS therapy).[29] Crossover designs have also been employed in some Phase II studies to reduce placebo exposure.[30]
-
Primary Endpoints:
-
Phase II: The cumulative number of new gadolinium-enhancing (Gd+) T1 lesions on brain MRI is a common primary endpoint, serving as a marker of active inflammation.[26][30]
-
Phase III (Relapsing MS): The Annualized Relapse Rate (ARR) is the most common primary endpoint.[26]
-
Phase III (Progressive MS): Time to Confirmed Disability Progression (CDP), typically defined as a sustained increase in the Expanded Disability Status Scale (EDSS) score for 3 or 6 months.[1][20]
-
-
Key Secondary & Exploratory Endpoints: These include other MRI metrics (new or enlarging T2 lesions, brain volume loss), changes in EDSS score, and patient-reported outcomes.[22] Biomarkers like neurofilament light chain (NfL) in the blood are increasingly used as indicators of neuroaxonal damage.[31]
// Edges Screening -> Randomization; Randomization -> ArmA; Randomization -> ArmB; {ArmA, ArmB} -> FollowUp [minlen=2]; FollowUp -> Endpoint; Endpoint -> Secondary; Secondary -> OLE; } caption: Typical MS Clinical Trial Workflow.
Conclusion
The therapeutic landscape for multiple sclerosis is rapidly advancing, with BTK inhibitors representing a promising new oral treatment class. Their unique mechanism, targeting both B cells and myeloid cells, suggests potential effects on both inflammation and progression, a key unmet need in MS treatment. While early data for some BTK inhibitors like tolebrutinib have shown a significant impact on disability progression independent of relapse activity, others have not demonstrated superiority over active comparators in reducing relapse rates.[20][32] This highlights the complexity of the disease and the need for continued research. Established therapies like S1P modulators and anti-CD20 antibodies remain highly effective options, particularly for controlling relapse activity. The choice of therapy will increasingly depend on a personalized approach, balancing efficacy, safety, route of administration, and the specific characteristics of a patient's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mymsaa.org [mymsaa.org]
- 3. Efficacy and Safety of Multiple Sclerosis Drugs Approved Since 2018 and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evobrutinib | MS Trust [mstrust.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. progressivemsalliance.org [progressivemsalliance.org]
- 10. vjneurology.com [vjneurology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Ocrelizumab for the Treatment of Multiple Sclerosis: Safety, Efficacy, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Ocrelizumab? [synapse.patsnap.com]
- 20. Press Release: Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. Tolebrutinib | MS Trust [mstrust.org.uk]
- 23. 2018-03-06-Evobrutinib in Relapsing Multiple Sclerosis [merckgroup.com]
- 24. mssociety.org.uk [mssociety.org.uk]
- 25. Siponimod - Wikipedia [en.wikipedia.org]
- 26. Adult and pediatric relapsing multiple sclerosis phase II and phase III trial design and their primary end points: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. openaccessjournals.com [openaccessjournals.com]
- 28. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 29. scilit.com [scilit.com]
- 30. neurology.org [neurology.org]
- 31. pharmatutor.org [pharmatutor.org]
- 32. vjneurology.com [vjneurology.com]
Comparative Efficacy of BMS-986104 in Preclinical Autoimmune Models
A head-to-head analysis of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, BMS-986104, against other S1P1 modulators in validated murine models of autoimmune disease reveals a competitive efficacy profile, particularly in inflammatory bowel disease and multiple sclerosis models. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.
This compound is a selective S1P1 receptor modulator that acts as a prodrug, being converted in vivo to its active phosphate metabolite.[1] This active form is a partial agonist of the S1P1 receptor, a G protein-coupled receptor critically involved in lymphocyte trafficking. By promoting the internalization of S1P1 receptors on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the infiltration of pathogenic immune cells into target tissues.
Efficacy in a T-Cell Transfer Model of Colitis
In a well-established T-cell transfer model of colitis, which mimics key aspects of human inflammatory bowel disease, this compound demonstrated efficacy equivalent to the first-generation S1P modulator, fingolimod (FTY720).[1][2] This model involves the transfer of naïve CD4+ T cells into immunodeficient mice, leading to the development of colitis.
Experimental Protocol: T-Cell Transfer Colitis Model
A widely used protocol for the T-cell transfer model of colitis involves the following key steps:
-
Isolation of Naïve T-Cells: Spleens and lymph nodes are harvested from donor mice (e.g., C57BL/6). A single-cell suspension is prepared, and CD4+ T cells are enriched. Subsequently, naïve CD4+ T cells (CD4+CD45RBhigh) are isolated using fluorescence-activated cell sorting (FACS).
-
Adoptive Transfer: A specific number of purified naïve T-cells (typically 0.5 x 106 cells) are injected intraperitoneally or intravenously into immunodeficient recipient mice (e.g., RAG1-/- or SCID).
-
Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated based on these parameters.
-
Treatment Administration: this compound and comparator drugs are typically administered orally, starting at a predefined time point after T-cell transfer.
-
Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration. Colon weight-to-length ratio and cytokine levels in colonic tissue or serum are also common endpoints.
Data Summary: T-Cell Transfer Colitis Model
| Compound | Dose | Key Efficacy Readout | Result | Reference |
| This compound | Not specified in abstract | Equivalent efficacy to Fingolimod | Prevention of colitis development | [1][2] |
| Fingolimod | Not specified in abstract | Prevention of colitis development | Significant reduction in disease severity | [1][2] |
Note: Specific quantitative data from the primary publication for this compound was not publicly available in the abstract.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
The MOG35-55-induced EAE in C57BL/6 mice is a standard model:
-
Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). On the same day and two days later, mice receive an intraperitoneal injection of pertussis toxin.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to a moribund state.
-
Treatment: Oral administration of the test compounds usually begins at the onset of clinical signs (therapeutic regimen) or before (prophylactic regimen).
-
Endpoint Analysis: Key endpoints include the mean clinical score, disease incidence, and peak disease severity. Histological analysis of the spinal cord is often performed to assess inflammation and demyelination.
Data Summary: Efficacy of S1P1 Modulators in the EAE Model
| Compound | Animal Model | Key Efficacy Readout | Result | Reference |
| Fingolimod | EAE mice | Reduced clinical symptoms | Significant reduction in total clinical score (-59.16%) | [3] |
| Ozanimod | EAE mice | Ameliorated clinical disability | Significant improvement in clinical scores | [4] |
| Siponimod | EAE mice | Reduced clinical symptoms | Significant reduction in disease severity | |
| Ponesimod | EAE mice | Reduced clinical symptoms | Significant reduction in disease severity |
Note: While this compound has been tested in an EAE model, specific quantitative data from these studies is not publicly available.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion
This compound demonstrates promising efficacy in preclinical models of autoimmunity, with a performance comparable to established S1P1 modulators like fingolimod in the T-cell transfer colitis model. Its selective, partial agonism of the S1P1 receptor represents a refined approach to immunomodulation, potentially offering an improved safety profile. Further publication of direct, quantitative comparative data from preclinical studies will be crucial for a more definitive assessment of its therapeutic potential relative to other agents in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Preclinical Pharmacology of this compound: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BMS-986104 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-986104 are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for research-grade pharmaceutical compounds. All laboratory personnel must treat unknown or novel compounds as hazardous unless confirmed otherwise by the institution's Environmental Health and Safety (EHS) department.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₃₅NO |
| Molecular Weight | 329.52 g/mol |
| CAS Number | 1622180-31-7 |
| Formulation | Off-white to white solid.[1] |
| Solubility | Soluble in DMSO.[1] |
| Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general laboratory chemical waste management guidelines.
1. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. It is imperative not to discard it down the drain or in the regular trash.[2][3]
-
Contaminated Materials: All lab supplies that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Liquid waste containing this compound must be collected in a designated, sealed, and properly labeled waste container.[3]
-
Segregation: Store waste containing this compound separately from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
2. Use of Appropriate Waste Containers:
-
Liquid Waste: Collect all liquid waste in a chemically resistant container with a secure, leak-proof screw-on cap.[3][5] Plastic containers are often preferred.[6]
-
Solid Waste: Solid waste, including contaminated lab supplies, should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[3]
-
Container Condition: Ensure that all waste containers are in good condition, free from damage or deterioration.[5] The original container may be used if it is in good condition.[4]
3. Proper Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3]
-
The label should also include the date when the waste was first added to the container.
4. Safe Storage of Chemical Waste:
-
Store all waste containers in a designated and secure "Satellite Accumulation Area" that is at or near the point of waste generation.[4][6]
-
This area should be well-ventilated, and all laboratory personnel should be aware of its location.[3]
-
Regularly inspect the storage area for any signs of leakage or container degradation.[4][5]
5. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[3][6]
-
EHS personnel are trained in the proper handling, transportation, and disposal of hazardous materials and will ensure that the waste is managed in compliance with all federal, state, and local regulations.[7][8]
Important Considerations:
-
Regulatory Compliance: All disposal procedures must adhere to the guidelines set by the Resource Conservation and Recovery Act (RCRA) and any other applicable federal, state, and local regulations.[5][9][10]
-
Waste Minimization: To reduce the volume of chemical waste, order only the smallest necessary quantities of chemical materials, maintain a chemical inventory, and reduce the scale of experiments whenever possible.[6]
-
Prohibited Disposal Methods: Never dispose of this compound or any other hazardous chemical waste by pouring it down the sink or discarding it in the regular trash.[2][11] Evaporation of chemical waste is also not a permissible disposal method.[11]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound|CAS 1622180-31-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Handling Protocols for BMS-986104
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-986104 was not publicly available at the time of this writing. The following guidance is based on general principles for handling potent pharmaceutical compounds, information on S1P1 receptor modulators, and occupational health and safety practices in the biopharmaceutical industry. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Compound Information and Hazard Assessment
This compound is a potent and selective S1P1 receptor modulator.[1][2] While specific toxicology data is limited in the public domain, its potent biological activity necessitates careful handling to prevent occupational exposure. As a research compound, it should be treated as a potentially hazardous substance.
Occupational Exposure Control:
Bristol Myers Squibb (BMS), the developer of this compound, utilizes an Exposure Control Banding (ECB) system for compounds where a formal Occupational Exposure Limit (OEL) has not been established.[3] This system categorizes compounds based on their inherent toxicity and potency to provide a simplified approach to controlling worker exposure.[3] While the specific ECB for this compound is not public, its potent nature suggests it would fall into a category requiring stringent handling controls.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs frequently. |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashes or aerosols. |
| Body | Laboratory Coat | A buttoned, knee-length lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | Fit-Tested Respirator (e.g., N95 or higher) | Required when handling the solid compound outside of a containment system to prevent inhalation of airborne particles. Consult your institution's EHS for proper selection and fit-testing. |
| Feet | Closed-Toe Shoes | Leather or other chemically resistant material is recommended. |
Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing:
-
Perform all weighing of the solid compound within a containment system (e.g., a balance enclosure within a fume hood) to minimize the risk of aerosolization.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
-
3.2. Solution Preparation:
-
Solvent: this compound is soluble in DMSO.[2]
-
Procedure:
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel securely before mixing.
-
If sonication is required, ensure the vessel is properly sealed to prevent aerosol generation.
-
3.3. Storage:
| Form | Storage Condition |
| Solid | Dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[2] |
| In Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Consult product datasheets for specific stability information. |
Spill and Emergency Procedures
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Restrict access to the spill area.
-
Clean-up (if trained):
-
Only personnel trained in hazardous spill response should perform the clean-up.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.
-
For liquid spills, use a chemical spill kit with appropriate absorbent materials.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.
-
Sharps: Any needles or syringes used for handling this compound should be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area until it is collected by the EHS department.
-
Collection: Follow your institution's procedures for hazardous waste pickup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
